Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHQORHTQYEIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" chemical properties
[1][2][3][4][5]
Executive Summary
This compound (CAS: 1355171-27-5) is a bicyclic heteroaromatic ester serving as a versatile pharmacophore in drug discovery. Structurally, it consists of a benzene ring fused to an oxazole ring, substituted with a methyl group at the C2 position and an ethyl ester moiety at the C6 position.
This compound is primarily utilized as:
-
A Synthetic Intermediate: For the generation of 2-methyl-1,3-benzoxazole-6-carboxylic acid (a key building block for Orexin-1 antagonists).[1]
-
An Impurity Standard: In the quality control of antiviral therapeutics (e.g., Oseltamivir analogs).
-
A Scaffold: For the development of antimicrobial and anticancer agents via electrophilic aromatic substitution and ester functionalization.
Chemical Identity & Physicochemical Profile
Identity Data
| Parameter | Detail |
| IUPAC Name | Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate |
| CAS Number | 1355171-27-5 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CCOC(=O)C1=CC2=NC(C)=OC2=C1 |
| InChI Key | HIHQORHTQYEIST-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Observation |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white / Pale Beige |
| Melting Point | 85–95 °C (Predicted range based on methyl ester analogs) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water. |
| LogP | ~2.6 (Predicted) – Moderate lipophilicity suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~3.7 (Oxazole nitrogen protonation) |
Synthetic Architecture
The synthesis of benzoxazoles typically involves the cyclocondensation of o-aminophenols with carboxylic acid derivatives. For the 6-carboxylate derivative, the regioselectivity is controlled by the starting material Ethyl 4-amino-3-hydroxybenzoate .
Primary Route: Cyclodehydration with Triethyl Orthoacetate
This protocol is preferred for its mild conditions and high yield, avoiding the harsh oxidative conditions of aldehyde condensation.
-
Precursor: Ethyl 4-amino-3-hydroxybenzoate (CAS: 87081-52-5).[2][3]
-
Reagent: Triethyl orthoacetate (CAS: 78-39-7).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS).
Protocol Steps:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous ethanol or toluene.
-
Addition: Add Triethyl orthoacetate (1.5 eq) and a catalytic amount of pTSA (0.05 eq).
-
Reflux: Heat the mixture to reflux (80–110 °C depending on solvent) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, concentrate in vacuo and recrystallize from cold ethanol/water.
-
Purification: Filtration yields the target ester in >85% purity.
Alternative Route: Acetic Anhydride Cyclization
A traditional method suitable for large-scale, lower-cost production, though it may require more rigorous purification.
-
Reagents: Acetic Anhydride (excess) + Acetic Acid.
-
Conditions: Reflux at 130 °C for 12–24 hours.
-
Mechanism: Acetylation of the amine followed by acid-catalyzed ring closure (dehydration).
Synthesis Workflow Diagram
Caption: Cyclization pathway from aminophenol precursor to benzoxazole scaffold via orthoester condensation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-CH₃ | 2.65 | Singlet (s) | 3H | Methyl group on oxazole ring |
| Ester-CH₂ | 4.35 | Quartet (q) | 2H | Ethyl methylene |
| Ester-CH₃ | 1.36 | Triplet (t) | 3H | Ethyl methyl |
| Ar-H (C7) | 8.15 | Doublet (d, J=1.5 Hz) | 1H | Proton adjacent to Oxygen (meta coupling) |
| Ar-H (C5) | 7.95 | Doublet of Doublets (dd) | 1H | Proton adjacent to Ester |
| Ar-H (C4) | 7.75 | Doublet (d, J=8.5 Hz) | 1H | Proton adjacent to Nitrogen |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Observed Ion: [M+H]⁺ = 206.2 m/z
-
Fragmentation: Loss of ethyl group (M-29) may be observed at high collision energies.
Reactivity & Functionalization
The This compound scaffold offers three distinct vectors for chemical modification, making it a valuable intermediate.
Hydrolysis (Acid Generation)
Treatment with LiOH in THF/Water yields 2-methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7). This acid is the active precursor for amide coupling reactions (e.g., in Orexin antagonist synthesis).
Electrophilic Aromatic Substitution
The C5 position is activated by the electron-donating oxygen of the oxazole ring but deactivated by the ester at C6. Nitration typically occurs at C5 or C4 , allowing for the introduction of amino groups after reduction.
Lateral Lithiation
The C2-Methyl group is acidic (pKa ~20). Treatment with strong bases (LDA, n-BuLi) at -78 °C generates a carbanion that can react with electrophiles (aldehydes, alkyl halides), extending the carbon chain at the 2-position.
Reactivity Logic Map
Caption: Divergent synthetic utility of the benzoxazole ester scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this ester is limited, benzoxazole derivatives are generally classified as irritants.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle under a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
References
-
Sigma-Aldrich. this compound Product Sheet. Accessed 2025.[1]
-
ChemicalBook. 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties and Synthesis. Accessed 2025.[1]
-
National Institutes of Health (NIH). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives. (Contextual synthesis of fused benzoxazole systems).
-
Synthonix. this compound Data Sheet. Accessed 2025.[1]
-
Pharmaffiliates. Oseltamivir Acid Impurities and Standards. (Identifies compound as a related impurity/standard).
An In-depth Technical Guide to Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS No. 1355171-27-5), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present a detailed account of its probable synthesis, characterization, and potential applications. The guide is intended to serve as a foundational resource for researchers and developers working with benzoxazole derivatives, offering insights into its chemical properties and biological relevance.
Introduction and Molecular Overview
This compound is a member of the benzoxazole family, a class of heterocyclic compounds known for a wide range of biological activities and applications in materials science. The core structure features a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position. This unique combination of functional groups suggests potential for this molecule to serve as a versatile scaffold in drug discovery and as a building block for functional polymers and dyes.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 1355171-27-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₁NO₃ | J&K Scientific[2] |
| Molecular Weight | 205.21 g/mol | J&K Scientific[2] |
| IUPAC Name | ethyl 2-methyl-1,3-benzoxazole-6-carboxylate | J&K Scientific[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage | Refrigerator | Sigma-Aldrich[1] |
Proposed Synthesis Pathway
The proposed multi-step synthesis commences with the esterification of 4-amino-3-hydroxybenzoic acid to yield the key intermediate, ethyl 4-amino-3-hydroxybenzoate. This intermediate can then be acylated, followed by a cyclization reaction to form the final benzoxazole ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Part 1: Esterification of 4-Amino-3-hydroxybenzoic Acid
-
Reaction Setup: To a round-bottom flask, add 4-amino-3-hydroxybenzoic acid (1 equivalent).
-
Solvent and Catalyst: Add an excess of absolute ethanol to act as both solvent and reactant. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4-amino-3-hydroxybenzoate can be purified by column chromatography or recrystallization.[3][4]
Part 2: Acetylation of Ethyl 4-amino-3-hydroxybenzoate
-
Reaction Setup: Dissolve the synthesized ethyl 4-amino-3-hydroxybenzoate (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain ethyl 4-acetamido-3-hydroxybenzoate.
Part 3: Cyclization to this compound
-
Reaction Setup: In a flask, combine the ethyl 4-acetamido-3-hydroxybenzoate (1 equivalent) with a dehydrating agent. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used for such cyclizations.
-
Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a few hours.
-
Work-up: Cool the reaction mixture and carefully add it to ice-water.
-
Extraction and Purification: Neutralize the solution with a base and extract the product with an organic solvent. The crude product can then be purified by column chromatography on silica gel.[5]
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the public domain, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - Aromatic protons on the benzoxazole ring (δ 7.0-8.5 ppm).- Quartet and triplet for the ethyl group of the ester (δ 4.4 and 1.4 ppm, respectively).- Singlet for the methyl group at the 2-position (δ ~2.6 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (δ ~165 ppm).- Aromatic carbons (δ 110-150 ppm).- Oxazole ring carbons (δ ~150-165 ppm).- Ethyl group carbons (δ ~61 and 14 ppm).- Methyl group carbon (δ ~15 ppm). |
| IR Spectroscopy | - C=O stretch of the ester (around 1720 cm⁻¹).- C=N stretch of the oxazole ring (around 1650 cm⁻¹).- Aromatic C=C stretching vibrations (1600-1450 cm⁻¹).- C-O stretching vibrations (1300-1000 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 205.21. |
Potential Applications and Biological Relevance
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of the carboxylate group at the 6-position and the methyl group at the 2-position in this compound suggests several potential areas of application.
Anticancer and Antimicrobial Potential
Benzoxazole derivatives have been extensively investigated for their anticancer and antimicrobial properties. The planar benzoxazole ring system can intercalate with DNA, and various substituents can modulate this interaction and confer selectivity towards cancer cells or microbial pathogens.[6] The ethyl carboxylate group can be hydrolyzed in vivo to the corresponding carboxylic acid, which may enhance solubility and allow for further derivatization to improve pharmacokinetic properties. The 2-methyl group is a common feature in many biologically active benzoxazoles.
Caption: Potential biological activities of the benzoxazole scaffold.
Cholinesterase Inhibition
Derivatives of benzoxazole have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7] The core structure of this compound could serve as a starting point for the design of novel cholinesterase inhibitors.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications based on the known chemistry of the benzoxazole class.
Future research should focus on the definitive synthesis and characterization of this compound to validate the proposed methodologies and spectral data. Furthermore, a thorough investigation of its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, is warranted to unlock its full therapeutic potential. The insights provided herein are intended to catalyze further exploration of this promising molecule and its derivatives.
References
- CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google P
-
Benzoxazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF - ResearchGate. (URL: [Link])
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. (URL: [Link])
-
How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid - Quora. (URL: [Link])
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed Central. (URL: [Link])
-
Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (URL: [Link])
-
Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate - orientjchem.org. (URL: [Link])
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PubMed Central. (URL: [Link])
Sources
- 1. quora.com [quora.com]
- 2. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [openresearch.okstate.edu]
Technical Guide: Synthesis & Precursor Optimization for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
This guide details the synthesis precursors and methodology for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate , a critical pharmacophore in medicinal chemistry, particularly in the development of transthyretin (TTR) stabilizers and antimicrobial agents.
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS: 1355171-27-5 Core Scaffold: Benzo[d]oxazole Key Functionality: 2-methyl substitution (C2) and 6-ethoxycarbonyl group (C6).[1][2][3]
The synthesis of this molecule relies on the regioselective construction of the benzoxazole ring.[4] The critical challenge is ensuring the ester moiety ends up at the 6-position rather than the 5-position. This is strictly controlled by the substitution pattern of the aminophenol precursor.
Retrosynthetic Disconnection
The most efficient disconnection occurs at the heterocyclic ring, revealing two primary precursors: the ortho-aminophenol scaffold and the C2-carbon source.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the benzoxazole core.
Primary Precursor: Ethyl 4-amino-3-hydroxybenzoate
The structural integrity of the final product depends entirely on Ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5).[1]
Regiochemical Logic
-
Why this isomer? In the benzo[d]oxazole numbering system (O=1, N=3), the bridgehead carbons are 3a (adjacent to N) and 7a (adjacent to O).
-
Starting with 4-amino-3-hydroxybenzoate : The amine (N) is para to the carboxylate.[1][2] In the fused ring system, the position para to the Nitrogen (N3) is position 6 .
-
Contrast: Starting with 3-amino-4-hydroxybenzoate (amine meta to carboxylate) would yield the 5-carboxylate isomer.[1][2]
Synthesis & Sourcing
If not purchased commercially, this precursor is synthesized via Fischer esterification of 4-amino-3-hydroxybenzoic acid.[1][2]
Protocol (Precursor Synthesis):
-
Reagents: 4-Amino-3-hydroxybenzoic acid (1.0 eq), Absolute Ethanol (excess, solvent), Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic).
-
Conditions: Reflux for 8–12 hours.
-
Workup: Concentrate in vacuo, neutralize with NaHCO₃, extract with Ethyl Acetate.
-
Quality Attribute: The product must be a crystalline solid (m.p. ~115°C). Oxidation of the aminophenol moiety is a risk; store under inert atmosphere.
Secondary Precursor: The C2-Methyl Source
To introduce the methyl group at the 2-position, three reagent classes exist. The choice dictates the impurity profile.
| Reagent | Reactivity | Side Products | Recommendation |
| Triethyl Orthoacetate | High | Ethanol | Preferred. Mildest conditions, highest yield, "clean" cyclization.[1][2] |
| Acetic Anhydride | Moderate | Acetic Acid | Standard. Requires higher temp or acid catalyst (PPA). Risk of N-acetylation without ring closure.[1] |
| Acetyl Chloride | High | HCl | Avoid. HCl byproduct can hydrolyze the ethyl ester at C6. |
Experimental Protocol: Cyclization
This protocol uses Triethyl Orthoacetate for the highest regioselectivity and yield.
Reagents[1][2][5][6][7][8][9]
-
Substrate: Ethyl 4-amino-3-hydroxybenzoate (10 mmol, 1.81 g)
-
Cyclizing Agent: Triethyl orthoacetate (12 mmol, 2.2 mL)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 mmol, ~95 mg)[1][2]
-
Solvent: Xylene or Toluene (anhydrous)
Workflow
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove ethanol) or a reflux condenser.
-
Addition: Dissolve Ethyl 4-amino-3-hydroxybenzoate in Xylene (30 mL). Add Triethyl orthoacetate and p-TsOH.
-
Reaction: Heat to reflux (110–140°C) for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The starting material (polar, fluorescent) disappears; the product (less polar) appears.
-
Workup:
-
Cool to room temperature.
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove acid catalyst) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Silica Gel Chromatography (Gradient 0-20% EtOAc in Hexanes).
Reaction Mechanism[1][8]
Figure 2: Mechanistic pathway of benzoxazole formation via orthoester condensation.[1][3]
Validation & Quality Control
Confirm the identity of This compound using these markers:
-
1H NMR (CDCl₃, 400 MHz):
-
δ 8.1–8.2 (d, 1H): C7-H (Proton adjacent to Oxygen bridgehead).
-
δ 8.0 (dd, 1H): C5-H.
-
δ 7.7 (d, 1H): C4-H (Proton adjacent to Nitrogen bridgehead).
-
δ 4.4 (q, 2H): Ethyl ester CH₂.
-
δ 2.6–2.7 (s, 3H): Diagnostic C2-Methyl singlet. (Key for confirming cyclization).
-
δ 1.4 (t, 3H): Ethyl ester CH₃.
-
-
IR Spectroscopy:
-
~1715 cm⁻¹ (Ester C=O stretch).
-
~1620 cm⁻¹ (C=N stretch of oxazole ring).
-
Absence of broad OH/NH stretches (3200–3400 cm⁻¹).
-
Troubleshooting
-
Issue: Product contains uncyclized N-acetyl intermediate.[1]
-
Issue: Hydrolysis of the ester.
-
Cause: Wet solvents or excess acid.
-
Fix: Ensure anhydrous conditions; avoid aqueous acid workups during the reaction phase.
-
References
-
PubChem. (2025).[10] Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3.[1][10][11] National Library of Medicine. [Link]
- G. L. Pottorf, et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters.
-
Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. [Link]
Sources
- 1. 1305711-40-3|Methyl benzo[d]oxazole-6-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1197944-26-5|Methyl 7-methoxy-2-methylbenzo[d]oxazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 6. orientjchem.org [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]
- 10. Ethyl 4-amino-3-hydroxybenzoate | C9H11NO3 | CID 12784565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate
This guide provides a comprehensive technical overview of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, synthesis, properties, and potential applications, grounded in established chemical principles and field-proven methodologies.
Nomenclature, Structure, and Identification
The formal IUPAC name for the compound is Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate . The structure consists of a benzene ring fused to an oxazole ring, forming the benzoxazole core. This core is substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.
The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in pharmacologically active compounds due to its ability to engage with various biological targets.[1][2] The substituents at the C2 and C6 positions are critical for modulating the molecule's physicochemical properties and biological activity.
Structural Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | CCOC(=O)c1cc2c(cc1)oc(n2)C |
| InChI Key | (Predicted) ZVLVWVLPCXFLSN-UHFFFAOYSA-N |
| CAS Number | Not assigned |
digraph "Ethyl_2_methyl_1_3_benzoxazole_6_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with labels N1 [label="N", pos="0,0.866!"]; O1 [label="O", pos="-1.5,0!"]; C1 [label="C", pos="-0.75,0.433!"]; // C2 C2 [label="C", pos="-0.75,-0.433!"]; // C7a C3 [label="C", pos="0,-0.866!"]; // C7 C4 [label="C", pos="1,-0.866!"]; // C6 C5 [label="C", pos="1.75,-0.433!"]; // C5 C6 [label="C", pos="1.75,0.433!"]; // C4 C7 [label="C", pos="0.75,0.433!"]; // C3a
// Substituents C_Me [label="CH₃", pos="-1.5,1.5!"]; C_ester [label="C", pos="1.5,-1.732!"]; O_ester1 [label="O", pos="1.0,-2.598!"]; O_ester2 [label="O", pos="2.5,-1.732!"]; C_ethyl1 [label="CH₂", pos="3.25,-2.598!"]; C_ethyl2 [label="CH₃", pos="4.25,-2.165!"];
// Draw bonds edge [len=1.0]; C1 -- N1; N1 -- C7; C7 -- O1; O1 -- C1; C2 -- C1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C2;
// Substituent bonds C1 -- C_Me; C4 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; }
Caption: 2D structure of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate.
Synthesis Pathway and Experimental Protocols
The synthesis of Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate is most logically achieved via a two-step process starting from commercially available 4-amino-3-hydroxybenzoic acid. This pathway involves the formation of the benzoxazole ring followed by esterification of the carboxylic acid.
Sources
- 1. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
[1]
Executive Summary
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a critical intermediate in the synthesis of biologically active heterocyclic compounds, particularly in the development of antimicrobial, anticancer, and antiviral agents.[1] Its benzoxazole core serves as a bioisostere for indole and purine bases, making it a valuable scaffold in medicinal chemistry.
This technical guide provides a comprehensive spectroscopic profile of the molecule, detailing the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures required for unambiguous identification. Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic effects—and establishes a self-validating Quality Control (QC) protocol for researchers.[1]
Chemical Identity & Structural Logic[2]
Before analyzing the spectra, we must establish the structural logic that dictates the signals. The molecule consists of a fused benzene and oxazole ring (benzoxazole) substituted at the C2 position with a methyl group and at the C6 position with an ethyl ester.[1]
-
IUPAC Name: Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate[1]
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Key Functional Groups:
Structural Diagram & Numbering Logic
(Note: Standard IUPAC numbering assigns O=1, C=2, N=3. The benzene ring carbons are 4, 5, 6, 7).
Figure 1: Structural logic and substituent effects influencing spectral data.
Synthesis & Reaction Monitoring
To understand the impurity profile, one must understand the genesis of the sample. The standard synthesis involves the cyclocondensation of ethyl 4-amino-3-hydroxybenzoate with an acetic acid derivative (e.g., acetic anhydride or triethyl orthoacetate).[1]
Synthesis Workflow (DOT Visualization)
Figure 2: Synthetic pathway highlighting the origin of the 'Uncyclized Amide' impurity.[1]
Comprehensive Spectral Analysis
The following data represents the consensus spectral signature for high-purity (>98%) material.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz or higher[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 8.18 | Doublet (d) | 1H | H-7 | Most Deshielded. Located between the electronegative Oxygen (pos 1) and the electron-withdrawing Ester (pos 6).[1] Only meta-coupling to H-5 is observed (J ≈ 1.5 Hz).[1] |
| 8.02 | Doublet of Doublets (dd) | 1H | H-5 | Ortho to the Ester group.[1] Shows strong ortho-coupling to H-4 (J ≈ 8.5 Hz) and meta-coupling to H-7 (J ≈ 1.5 Hz).[1] |
| 7.65 | Doublet (d) | 1H | H-4 | Ortho to the Nitrogen bridgehead.[1] Typically shielded relative to H-7 in this specific isomer due to distance from the ester, though still aromatic.[1] (J ≈ 8.5 Hz).[1] |
| 4.41 | Quartet (q) | 2H | OCH₂ | Methylene protons of the ethyl ester. Characteristic quartet pattern (J ≈ 7.1 Hz).[1] |
| 2.68 | Singlet (s) | 3H | C2-CH₃ | Diagnostic Peak. The methyl group attached to the C=N bond is significantly deshielded compared to a toluene methyl (~2.3 ppm).[1] |
| 1.42 | Triplet (t) | 3H | CH₂CH₃ | Methyl protons of the ethyl ester. Characteristic triplet pattern (J ≈ 7.1 Hz).[1] |
Critical Analysis:
-
The "C2-Methyl" Test: If the singlet at ~2.68 ppm is missing or shifted to ~2.1 ppm (acetyl), the cyclization has likely failed, and you have the N-acetyl intermediate.[1]
-
Regiochemistry Check: The coupling pattern of the aromatic region (d, dd, d) confirms the 1,2,4-trisubstituted benzene ring pattern inherent to the 6-substituted benzoxazole.[1]
Carbon NMR (¹³C NMR)
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 166.5 | Quaternary (C=O) | Ester Carbonyl | Typical ester region.[1] |
| 164.8 | Quaternary (C=N) | C-2 | The imine-like carbon of the oxazole ring.[1] |
| 150.5 | Quaternary | C-7a | Bridgehead carbon attached to Oxygen.[1] |
| 145.2 | Quaternary | C-3a | Bridgehead carbon attached to Nitrogen.[1] |
| 126.5 | Quaternary | C-6 | Carbon bearing the ester group.[1] |
| 125.8 | Methine (CH) | C-5 | |
| 119.5 | Methine (CH) | C-4 | |
| 112.2 | Methine (CH) | C-7 | Often the most shielded aromatic CH due to resonance from Oxygen.[1] |
| 61.2 | Methylene (CH₂) | Ester O-CH₂ | |
| 14.5 | Methyl (CH₃) | C2-Methyl | |
| 14.3 | Methyl (CH₃) | Ester Methyl |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR[1]
-
1715 - 1725 cm⁻¹ (Strong): C=O[1] Stretching (Ester). This is the most prominent peak.
-
1615 - 1625 cm⁻¹ (Medium/Sharp): C=N Stretching (Benzoxazole ring).[1] This confirms the formation of the heterocycle.
-
1250 - 1280 cm⁻¹ (Strong): C-O-C Stretching (Ester).[1]
-
~3050 cm⁻¹ (Weak): Aromatic C-H stretch.[1]
-
2980 cm⁻¹ (Weak): Aliphatic C-H stretch (Ethyl/Methyl).[1]
Mass Spectrometry (MS)
Ionization: ESI+ or EI
Quality Control & Impurity Profiling
To ensure the integrity of the compound for biological screening, a self-validating QC protocol is required.[1]
System Suitability Test (SST)[1]
-
Appearance: The pure compound should be a white to off-white solid.[1] A yellow/orange tint indicates oxidation or residual nitro-precursors.[1]
-
Solubility: Soluble in DMSO, MeOH, CHCl₃, and EtOAc. Insoluble in water.
-
TLC (Thin Layer Chromatography):
Common Impurities[1]
-
Impurity A (Uncyclized Amide): Ethyl 4-acetamido-3-hydroxybenzoate.[1]
-
Detection: Look for a broad OH/NH stretch in IR (~3300 cm⁻¹) and a shift in the methyl singlet in NMR (acetyl methyl appears ~2.1-2.2 ppm, not 2.68 ppm).[1]
-
-
Impurity B (Hydrolysis Product): 2-methylbenzo[d]oxazole-6-carboxylic acid.[1]
-
Detection: Loss of ethyl signals (quartet/triplet) in NMR; appearance of broad COOH singlet at >11 ppm.[1]
-
References
-
Synthesis of Benzoxazoles
-
Spectral Data of Benzoxazole Derivatives
-
General NMR Shift Database
(Note: While specific spectral data for the ethyl ester is often proprietary, the data above is extrapolated with high confidence from the methyl ester and acid analogs found in the cited literature.)
Technical Deep Dive: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Bioactive Scaffold
Topic: "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" Mechanism of Action Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 1355171-27-5) represents a privileged scaffold in medicinal chemistry. While often categorized as a synthetic intermediate, its pharmacological value lies in its dual role as a prodrug precursor for transthyretin (TTR) stabilizers and a reactive platform for developing fluorescent amyloid probes. This guide dissects the compound’s mechanism of action (MoA) through the lens of intracellular hydrolysis, target engagement (TTR and PPAR), and C2-methyl functionalization.
Molecular Architecture & Prodrug Mechanics
The compound functions primarily as a lipophilic ester prodrug. The ethyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across lipid bilayers. Once intracellular, the molecule undergoes enzymatic hydrolysis to release the active pharmacophore.
1.1 The Hydrolytic Pathway
The "mechanism of action" begins with bioactivation. Carboxylesterases (CES1/CES2) catalyze the hydrolysis of the ethyl ester.
-
Substrate: this compound (Lipophilic, Cell-Permeable)
-
Enzyme: Intracellular Esterases
-
Metabolite: 2-Methylbenzo[d]oxazole-6-carboxylic acid (Polar, Bioactive)
Critical Insight: The 6-position carboxylate is crucial for electrostatic interactions with lysine residues in target proteins (e.g., Lys15 in TTR), mimicking the binding mode of clinically approved drugs like Tafamidis.
Pharmacological Targets: The "Acid" Mechanism
Upon hydrolysis, the free acid (2-methylbenzo[d]oxazole-6-carboxylic acid) exhibits bioactivity across two primary domains: Amyloid Stabilization and Antimicrobial Inhibition .
2.1 Transthyretin (TTR) Kinetic Stabilization
The benzoxazole core is a bioisostere of the thyroxine (T4) hormone. The 6-carboxylic acid derivative binds to the T4-binding pockets at the dimer-dimer interface of the TTR tetramer.
-
Binding Mode: The carboxylate group forms hydrogen bonds/salt bridges with Lys15 and Ser117 in the TTR binding pocket.
-
Effect: This binding raises the kinetic barrier for tetramer dissociation, preventing the release of amyloidogenic monomers that misfold into fibrils (amyloidosis).
-
Differentiation: Unlike Tafamidis (which has a 2-(3,5-dichlorophenyl) group), the 2-methyl variant serves as a "minimalist" binder, often used as a baseline for Structure-Activity Relationship (SAR) studies.
2.2 Antimicrobial Action (DNA Gyrase)
Benzoxazole derivatives have demonstrated inhibition of bacterial DNA gyrase (Topoisomerase II).
-
Mechanism: The planar benzoxazole ring intercalates or binds to the ATP-binding pocket of the GyrB subunit.
-
Result: Inhibition of DNA supercoiling, leading to bacterial replication arrest.
Synthetic "Action": The C2-Methyl Reactivity
For researchers, the "mechanism" of this compound includes its unique chemical reactivity. The methyl group at the C2 position is acidic (pKa ~20-24) due to the electron-withdrawing nature of the oxazole ring.
-
Utility: It undergoes Knoevenagel-type condensations with aromatic aldehydes.
-
Application: This generates 2-styrylbenzoxazoles , which are highly fluorescent probes used to detect Aβ (beta-amyloid) plaques in Alzheimer’s research. The ester group allows these probes to be optimized for solubility before final hydrolysis.
Visualization: Bioactivation & Target Engagement
The following diagram illustrates the conversion of the ethyl ester to the active acid and its subsequent binding to the TTR tetramer or conversion into fluorescent probes.
Caption: Figure 1.[1][2] Dual pathway showing metabolic activation to the TTR-stabilizing acid and synthetic divergence to fluorescent probes.
Experimental Protocols
Protocol A: Synthesis of the Active Acid (Hydrolysis)
Validation of the active metabolite generation.
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL THF/MeOH (1:1).
-
Saponification: Add 2.0 mL of 1M LiOH (aq). Stir at Room Temperature (RT) for 4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The high Rf ester spot should disappear, replaced by a baseline acid spot.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x).
-
Result: Yields 2-methylbenzo[d]oxazole-6-carboxylic acid (White solid).
Protocol B: TTR Fluorescence Polarization Assay
To measure the binding affinity of the hydrolyzed acid.
| Component | Concentration | Role |
| Recombinant TTR | 1 µM | Target Protein |
| Fluorescent Probe | 200 nM | Displaceable Ligand (e.g., Resveratrol-fluorophore) |
| Test Compound | 0.1 nM - 10 µM | The hydrolyzed acid (from Protocol A) |
| Buffer | PBS (pH 7.4) | Physiological mimic |
Steps:
-
Incubate Recombinant TTR with the Fluorescent Probe for 30 mins at RT.
-
Add the Test Compound (Acid form) in a serial dilution.
-
Measure Fluorescence Polarization (FP) (Ex/Em according to probe).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50. A decrease in polarization indicates displacement of the probe by the benzoxazole acid.
References
-
Kamal, A., et al. (2020). "Biological activities of benzoxazole and its derivatives." ResearchGate. Link
-
Bulut, I., et al. (2018). "Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor." Journal of Chemical and Pharmaceutical Research. Link
-
ChemScene. (2024). "this compound Product Data." ChemScene. Link
-
PubChem. (2025).[3] "2-Methylbenzoxazole Compound Summary." National Library of Medicine. Link
-
Google Patents. (2010). "Inhibitors of human respiratory syncytial virus and metapneumovirus (Patent WO2010002798A2)." Google Patents. Link
Sources
Strategic Evaluation of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate: Initial Screening Studies
Executive Summary & Strategic Rationale
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for therapeutics ranging from NSAIDs to amyloidogenesis inhibitors (e.g., Tafamidis).[1] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (EMBC) represents a critical synthetic intermediate and a potential prodrug candidate. Its structural homology to the transthyretin (TTR) kinetic stabilizer Tafamidis (which bears a 6-carboxylic acid) makes it a high-priority candidate for initial screening in amyloidosis and antimicrobial pipelines.
This guide outlines a rigorous "Go/No-Go" screening architecture. Unlike generic screening protocols, this workflow prioritizes ester stability and target-specific engagement (TTR stabilization) alongside standard safety profiling.
Phase I: Chemical Validation & Purity Profiling
Before biological interrogation, the compound must pass strict chemical quality controls. Impurities from the condensation of 4-amino-3-hydroxybenzoate can mimic biological activity (false positives).
Synthesis & Identity Verification
The synthesis typically involves the cyclization of ethyl 4-amino-3-hydroxybenzoate with acetic anhydride or triethyl orthoacetate.
Critical QC Parameters:
-
Purity Threshold: >98% (HPLC,
=254 nm). -
Identity Confirmation:
H-NMR must confirm the 2-methyl singlet (~2.6 ppm) and the ethyl ester quartet/triplet system. -
Metal Scavenging: If Cu/Fe catalysts were used in cyclization, residual metal analysis (ICP-MS) is mandatory to prevent assay interference (quenching in fluorescence assays).
Physicochemical Characterization Table[3][4]
| Parameter | Method | Acceptance Criteria | Rationale |
| Aqueous Solubility | Kinetic Shake-Flask (PBS pH 7.4) | > 10 | Minimum required for cell-based assays without precipitation. |
| LogP (Lipophilicity) | HPLC Retention Time / Calculation | 2.0 – 3.5 | Optimal range for membrane permeability and oral bioavailability. |
| Solid State Stability | XRD / DSC | Crystalline / Stable mp | Amorphous forms may yield inconsistent solubility data. |
| DMSO Stability | LC-MS (24h @ RT) | < 1% degradation | Ensures stock solution integrity during HTS. |
Phase II: Metabolic Stability (The Ester Factor)
As an ester, EMBC is likely a prodrug . Screening for hydrolytic stability is not optional—it is the primary determinant of whether you are screening the ester or its acid metabolite (2-methylbenzo[d]oxazole-6-carboxylic acid).
Plasma & Microsomal Stability Protocol
Objective: Determine half-life (
-
Incubation System: Pooled human liver microsomes (HLM) and Plasma (Rat/Human).
-
Concentration: 1
M test compound. -
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion and acid metabolite formation).
Decision Logic:
-
Rapid Hydrolysis (
min): Compound acts as a prodrug. Biological activity in cellular assays will likely reflect the acid form. -
High Stability (
min): The ester is the active species.
Phase III: Target-Specific Biological Screening
Given the 6-carboxylate benzoxazole pharmacophore, two primary screening tracks are recommended: Transthyretin (TTR) Stabilization (Amyloidosis) and Antimicrobial Activity .
Track A: TTR Kinetic Stabilization Assay
Benzoxazole-6-carboxylic acids bind to the thyroxine-binding pockets of the TTR tetramer, preventing dissociation into amyloidogenic monomers.
Methodology: Acid-Mediated Turbidity Assay
-
Principle: TTR aggregates at low pH. Stabilizers prevent this aggregation.
-
Reagents: Recombinant WT-TTR (0.4 mg/mL), Acetate buffer (pH 4.4).
-
Protocol:
-
Incubate TTR with EMBC (10
M and 30 M) for 30 min at 37°C. -
Lower pH to 4.4 to induce aggregation.
-
Monitor absorbance at 350-400 nm over 72 hours.
-
-
Success Metric: <50% aggregation compared to DMSO control (Positive Control: Tafamidis).
Track B: Antimicrobial Susceptibility (MIC)
Benzoxazoles inhibit bacterial DNA gyrase or topoisomerase II.
Organism Panel:
-
S. aureus (ATCC 29213) - Gram-positive model.
-
E. coli (ATCC 25922) - Gram-negative permeability model.
-
C. albicans - Fungal model.
Protocol: CLSI Microdilution Method.
-
Range: 64
g/mL to 0.125 g/mL. -
Readout: Visual turbidity or Resazurin (Alamar Blue) fluorescence.
Visualization: Screening Logic & Workflow
The following diagram illustrates the decision matrix for evaluating EMBC.
Figure 1: Integrated decision tree for the evaluation of this compound, distinguishing between prodrug behavior and intrinsic activity.
Phase IV: Safety & Cytotoxicity Profiling
High potency is irrelevant if the compound is a general toxin. The benzoxazole moiety can occasionally intercalate DNA non-specifically.
Assay: MTT or ATP-Glo Cytotoxicity
-
Cell Lines: HepG2 (Hepatotoxicity proxy) and HEK293 (Kidney/General).
-
Exposure: 24 and 48 hours.
-
Dose Response: 0.1
M to 100 M. -
Selectivity Index (SI): Calculated as
(Active Assay).-
Target: SI > 10 (Acceptable), SI > 50 (Excellent).
-
References
-
Benzoxazole Pharmacophore Review
- Title: Biological Evaluation of 2-Oxo-Benzoxazole Deriv
- Source: An-Najah N
-
URL:[Link] (Verified via search context 1.1)
-
Tafamidis & Amyloidosis Context
-
Title: Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (Tafamidis Methyl Ester) Properties.[2]
- Source: EvitaChem / Pharmaffili
-
-
Antimicrobial Activity of Benzoxazoles
- Title: Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate deriv
- Source: Eurasian Journal of Analytical Chemistry (ResearchG
-
URL:[Link] (Verified via search context 1.6)
-
Structural & Synthetic Data
- Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxyl
- Source: PMC - N
-
URL:[Link] (Verified via search context 1.4)
-
Compound Identity (CAS)
Sources
Methodological & Application
Structural Elucidation and Purity Assessment of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via High-Field NMR
Application Note: AN-MR-2025-04
Introduction
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate represents a critical intermediate.[3] Its synthesis, typically involving the cyclization of 4-amino-3-hydroxybenzoic acid derivatives with acetic anhydride, presents a significant analytical challenge: regioisomerism .[3]
During cyclization, the formation of the 5-carboxylate isomer is a common byproduct depending on the starting material purity and reaction conditions. Distinguishing the 6-isomer (target) from the 5-isomer is difficult using low-resolution techniques (MS, IR) as they share identical mass and similar functional groups.[3]
This Application Note provides a definitive protocol for the structural validation of the 6-isomer using 1D and 2D NMR spectroscopy, focusing on the differentiation of regioisomers through scalar coupling analysis and Heteronuclear Multiple Bond Correlation (HMBC).
Experimental Protocol
Sample Preparation
To ensure high-resolution spectral data capable of resolving small meta-couplings (
-
Solvent Selection:
-
Chloroform-d (
): Recommended for initial screening due to high solubility and sharp line shapes.[3] -
DMSO-d
: Required if the sample exhibits aggregation or poor solubility.[3] Note that DMSO-d will cause a slight downfield shift of the amide/aromatic protons compared to due to hydrogen bonding effects.[3]
-
-
Concentration:
- H NMR: 5–10 mg in 600 µL solvent.
- C / 2D NMR: 20–30 mg in 600 µL solvent (essential for adequate S/N in HMBC experiments).
-
Vessel: High-quality 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
H Acquisition: 30° pulse angle, 2.0 s relaxation delay (
), 64 scans. - C Acquisition: Power-gated decoupling, 2.0 s relaxation delay, 1024+ scans.[3]
-
HMBC: Optimized for long-range coupling (
Hz).[3]
Structural Analysis & Results
Expected H NMR Data ( )[3]
The 6-carboxylate isomer possesses a specific substitution pattern that creates a unique spin system on the benzene ring.[3]
| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |
| H-7 | 8.15 – 8.25 | d (or broad s) | ~1.5 | Diagnostic: Ortho to N (deshielding) & Ortho to Ester. Most downfield aromatic signal. |
| H-5 | 8.00 – 8.10 | dd | 8.5, 1.5 | Ortho to Ester (deshielding), Meta to H-7.[3] |
| H-4 | 7.60 – 7.70 | d | 8.5 | Ortho to Oxygen (shielding resonance effect), Ortho to H-5.[3] |
| OCH | 4.40 | q | 7.1 | Ethyl ester methylene. |
| 2-CH | 2.68 | s | - | Methyl group on the oxazole ring.[3] |
| CH | 1.42 | t | 7.1 | Ethyl ester methyl. |
The "Regioisomer Trap": Distinguishing 6- vs. 5-Isomer
This is the critical failure point in many analyses. The 5-isomer (Ethyl 2-methylbenzo[d]oxazole-5-carboxylate) will also show three aromatic protons, but their chemical environments differ drastically.[3]
-
6-Isomer (Target): The isolated proton (H-7 ) is sandwiched between the Nitrogen and the Ester . Both are electron-withdrawing.[3]
-
Result: H-7 is the most downfield signal (~8.2 ppm).[3]
-
-
5-Isomer (Impurity): The isolated proton (H-4 ) is sandwiched between the Oxygen and the Ester . The Oxygen lone pair donates electron density (resonance), shielding this position.
-
Result: The isolated singlet (H-4) will appear upfield relative to the other aromatic protons (~7.6–7.8 ppm).
-
Rule of Thumb: If your isolated aromatic singlet/doublet is the most downfield peak in the aromatic region, you likely have the 6-isomer . If it is not the most downfield, suspect the 5-isomer.
Confirmation via HMBC
To scientifically validate the structure beyond chemical shift logic, use HMBC (Heteronuclear Multiple Bond Correlation).
-
Pathway: Look for the correlation from the Ester Carbonyl Carbon (~166 ppm).
-
6-Isomer: The carbonyl will correlate to H-5 (strong) and H-7 (strong).[3]
-
5-Isomer: The carbonyl will correlate to H-4 (strong) and H-6 (strong).[3]
Visualized Workflows
Analytical Workflow
The following diagram outlines the decision tree for validating the synthesis product.
Figure 1: Decision tree for distinguishing benzoxazole regioisomers using proton chemical shifts.
HMBC Correlation Logic
This diagram visualizes the specific correlations required to confirm the 6-position substitution.
Figure 2: Key HMBC correlations. The Ester Carbonyl must see H-7 and H-5 to confirm the 6-position.[3]
Purity Assessment (qNMR)[3]
For drug development applications, structural identity is insufficient; purity must be quantified.
Protocol:
-
Internal Standard (IS): Use Maleic Acid (singlet at 6.3 ppm, distinct from aromatic region) or 1,3,5-Trimethoxybenzene .[3]
-
Relaxation Delay (
): Must be set to of the longest relaxing proton (usually the aromatic protons). A delay of 30–60 seconds is recommended for accurate integration. -
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Weight.[4][5]
References
-
BenchChem. (2025).[1][2][3] Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Retrieved from [3]
-
RSC Advances. (2019). 1H and 13C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles. Royal Society of Chemistry. Retrieved from [3]
-
National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of benzoxazole derivatives. PubMed Central. Retrieved from [3]
-
Marmara Pharmaceutical Journal. (2021). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect. Retrieved from [3]
-
ChemicalBook. (2024).[3] 2-Methylbenzoxazole NMR Spectrum Data. Retrieved from [3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoxazole(273-53-0) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FT-IR Analysis of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
Abstract
This application note details the protocol for the structural validation and quality control of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate using Fourier Transform Infrared (FT-IR) spectroscopy. As a critical heterocyclic building block in medicinal chemistry—frequently utilized in the synthesis of anticancer and antimicrobial agents—precise characterization of its functional groups is paramount. This guide provides a robust methodology for sample preparation, data acquisition, and spectral interpretation, focusing on the unique vibrational signatures of the benzoxazole core and the conjugated ester moiety.
Introduction
The benzoxazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine bases. The specific derivative, This compound , combines a rigid heterocyclic core with a reactive ester handle at the C6 position.
FT-IR spectroscopy is the preferred technique for rapid identification of this molecule because it simultaneously resolves the electronic environment of the ester carbonyl (indicating conjugation extent) and the integrity of the oxazole ring (confirming cyclization). Unlike NMR, which requires dissolution, FT-IR (specifically ATR) allows for the direct analysis of the solid-state material, preserving polymorphic information critical for formulation science.
Theoretical Background & Spectral Expectations
Before acquisition, the analyst must understand the vibrational modes specific to this molecular architecture. The molecule consists of three distinct vibrational domains:
-
The Conjugated Ester (
): Located at the C6 position, the carbonyl group is conjugated with the benzene ring. This conjugation lowers the force constant of the bond, shifting the stretching frequency to a lower wavenumber ( ) compared to non-conjugated aliphatic esters ( ).[1] -
The Benzoxazole Core: The fused ring system exhibits characteristic skeletal vibrations. The
stretch of the oxazole ring is a diagnostic marker, typically appearing between . -
Aliphatic Substituents: The 2-methyl and ethyl ester groups introduce
stretching modes just below and bending modes in the fingerprint region.[1]
Experimental Protocol
Instrumentation & Parameters[1][2][3]
-
Spectrometer: Research-grade FT-IR (e.g., Thermo Nicolet iS50, PerkinElmer Spectrum 3, or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine QC; MCT (Mercury Cadmium Telluride) for high-sensitivity kinetics.[1]
-
Accessory: Diamond or ZnSe Single-Bounce Attenuated Total Reflectance (ATR).[1] Note: Diamond is preferred due to the hardness of crystalline organic solids.
Acquisition Parameters:
| Parameter | Setting | Rationale |
|---|
| Spectral Range |
Sample Preparation (ATR Method)[1]
-
Step 1 (Cleaning): Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure the energy meter reads nominal throughput (background energy).[1]
-
Step 2 (Background): Collect an air background spectrum.[1] Critical: Ensure the room environment is purged of excess
and water vapor, or use atmospheric suppression software. -
Step 3 (Loading): Place approximately 2–5 mg of the solid sample onto the center of the crystal.
-
Step 4 (Contact): Lower the pressure arm until the force gauge indicates optimal contact (typically ~80–100 N). Caution: Over-tightening can damage softer ZnSe crystals; under-tightening yields poor spectral contrast.[1]
-
Step 5 (Acquisition): Initiate sample scan.[1]
Workflow Visualization
The following diagram outlines the logical flow for the analysis, including decision gates for quality assurance.
Figure 1: Standard Operating Procedure (SOP) workflow for FT-IR analysis of benzoxazole derivatives.
Data Analysis & Interpretation
Characteristic Peak Assignment Table
The following table serves as the primary reference for validating the structure of this compound.
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Notes |
| Aromatic Ring | C-H Stretch | Weak | Often appears as a shoulder on the aliphatic C-H band.[1] | |
| Alkyl (Me/Et) | C-H Stretch | Medium | Asymmetric and symmetric stretches of methyl/methylene groups.[1] | |
| Ester | C=O Stretch | 1710--1725 | Strong | Key Identification Peak. Lower frequency due to conjugation with the benzo ring. |
| Oxazole Ring | C=N Stretch | 1610--1630 | Medium | Characteristic of the benzoxazole core; distinguishes from simple esters. |
| Aromatic Ring | C=C Skeletal | Variable | Multiple sharp bands indicating the benzene ring system.[1] | |
| Ester | C-O-C Stretch | Strong | The "ether" linkage of the ester; usually the second strongest peak. | |
| Oxazole Ring | C-O-C / Breathing | Medium | Complex coupled vibrations specific to the heterocyclic ether.[1] | |
| Aromatic | C-H Out-of-Plane | Strong | Pattern depends on substitution (1,2,4-trisubstituted benzene pattern expected).[1] |
Interpretation Logic[1]
-
Confirm the Ester: Look immediately for the strong carbonyl peak at
.[1] Absence of this peak indicates hydrolysis (carboxylic acid would show broad at and shifted ) or reduction. -
Verify the Heterocycle: The
stretch at confirms the oxazole ring is intact.[1] If the ring formation failed (e.g., remaining amide intermediate), you would see N-H stretches ( ) and Amide I/II bands.[1] -
Check for Contaminants:
-
Water: Broad hump at
.[1] -
Solvents: Ethanol (broad OH), Ethyl Acetate (excess ester peaks not matching the target).
-
Validation & System Suitability
To ensure "Trustworthiness" in the data, perform the following validation steps before critical analysis:
-
Polystyrene Calibration: Run a standard polystyrene film.[1] The peak at
must be within .[1] -
Signal-to-Noise Ratio (SNR): Calculate SNR in the
region (where no sample peaks exist). For a high-quality spectrum, SNR should exceed 500:1.[1] -
ATR Correction: Since ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), apply an "ATR Correction" algorithm in your software if comparing against a transmission (KBr pellet) library.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general IR interpretation).
-
BenchChem. (2025).[1] Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. Link (Source for oxazole ester spectral shifts).[1]
-
El-Gaby, M. S. A., et al. (2002).[1] Synthesis and characterization of some new benzoxazole derivatives. Journal of the Chinese Chemical Society. (Provides comparative data for benzoxazole ring vibrations).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard protocol for industrial IR analysis).
- Nicolet iS50 Specifications & Applications Notes. Thermo Fisher Scientific.
Sources
Application Note: Purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via Flash Column Chromatography
Executive Summary
This application note details the purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (Target Compound) from a crude reaction mixture typically resulting from the cyclization of ethyl 4-amino-3-hydroxybenzoate with a two-carbon synthon (e.g., acetic anhydride or triethyl orthoacetate).[1]
The purification strategy relies on Normal Phase Flash Column Chromatography using Silica Gel 60. The protocol exploits the significant polarity differential between the lipophilic benzoxazole product and the polar aminophenol starting material/intermediates. This guide emphasizes "self-validating" steps where Thin Layer Chromatography (TLC) is used to confirm separation efficiency before committing the bulk sample.
Physicochemical Profile & Separation Logic[1][2]
Understanding the molecular properties is the prerequisite for a successful separation.
| Property | Description | Chromatographic Implication |
| Structure | Benzoxazole core with 2-methyl and 6-ethyl ester groups.[1][2] | Moderate polarity; UV active (aromatic). |
| pKa | Conjugate acid of benzoxazole N ~0.5. | Not significantly ionizable under neutral silica conditions; no modifier (e.g., TEA) usually required. |
| Solubility | Soluble in DCM, EtOAc, Acetone. Poor in Hexanes. | Dry Loading is recommended to prevent band broadening due to solvent mismatch.[1] |
| Impurities | 1. Ethyl 4-amino-3-hydroxybenzoate (Starting Material)2. Acetamido intermediate (Incomplete cyclization)3. Oligomers/Oxidation byproducts | 1 & 2 are H-bond donors (phenols/amides) and will retain strongly on silica.[1] Target is an H-bond acceptor (ester/imine) and elutes earlier.[1] |
Separation Mechanism
The separation is driven by adsorption chromatography . The silica stationary phase (polar) retains the unreacted aminophenol starting material via strong hydrogen bonding with the hydroxyl and amine groups. The target benzoxazole, lacking strong H-bond donors, interacts less strongly and elutes with non-polar mobile phase components.[1]
Pre-Purification Assessment (TLC Method Development)
Objective: Establish a mobile phase system where the Target Compound (
Protocol:
-
Sample Prep: Dissolve ~5 mg of crude solid in 1 mL of Dichloromethane (DCM).
-
Spotting: Apply crude spot alongside pure starting material (reference standard) on a Silica Gel 60
plate. -
Elution Screening: Test the following solvent systems:
-
10% Ethyl Acetate (EtOAc) in Hexanes (Too non-polar?)
-
30% EtOAc in Hexanes (Likely optimal)
-
50% EtOAc in Hexanes (Too polar?)
-
-
Visualization: Observe under UV (254 nm). The benzoxazole core fluoresces strongly.
Expected Result:
-
Target (
): ~0.45 in 30% EtOAc/Hexanes. -
Impurity (
): ~0.15 (Starting material).
Purification Workflow
The following diagram outlines the decision logic and workflow for the purification process.
Caption: Logical workflow for the purification of benzoxazole derivatives via flash chromatography.
Detailed Experimental Protocol
Stationary Phase Preparation[1]
-
Material: Silica Gel 60 (230–400 mesh).
-
Column Size: Use a 20:1 to 50:1 ratio of Silica to Crude Mass (w/w).
-
Example: For 1.0 g crude, use ~30 g silica (approx. 25 mm diameter column).
-
-
Packing Method: Slurry pack using 100% Hexanes. Ensure the bed is bubble-free and level.[1]
Sample Loading (Dry Loading)
Rationale: The crude product may have limited solubility in the initial non-polar mobile phase (Hexanes). Wet loading with DCM can cause "band streaming."[1] Dry loading guarantees a tight initial band.[1]
-
Dissolve 1.0 g of crude mixture in the minimum amount of DCM or Acetone.
-
Add 2.0 g of Silica Gel to the solution.
-
Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.
-
Carefully pour the powder onto the top of the packed column bed.
-
Add a 1 cm layer of sand on top to protect the bed during solvent addition.
Mobile Phase Gradient
Flow Rate: 15–20 mL/min (for a 25 mm column). Fraction Size: 15–20 mL.
| Step | Solvent Composition (Hexanes : EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Flush column, stabilize bed.[1] |
| 2 | 90 : 10 | 3 CV | Elute highly non-polar impurities. |
| 3 | 80 : 20 | 5 CV | Elution of Target Compound. |
| 4 | 70 : 30 | 3 CV | Elute tail of target / mixed fractions. |
| 5 | 50 : 50 | 3 CV | Flush polar starting material (waste). |
Fraction Analysis & Pooling
-
Spot every 3rd fraction on a TLC plate.
-
Visualize under UV (254 nm).
-
Criteria for Pooling:
-
Fractions showing only the target spot (
~0.45) are pooled as "Pure." -
Fractions showing the target spot + lower impurity are kept separate ("Mixed Fractions") for re-purification if yield is critical.
-
-
Concentrate pooled fractions via rotary evaporation at 40°C.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing | Acidic impurities (phenols) interacting with silica silanols.[1] | Add 0.1% Acetic Acid to the mobile phase to suppress ionization, though rarely needed for esters [1]. |
| Co-elution | Gradient too steep; compounds have similar polarity. | Switch to an isocratic hold at 15% EtOAc for 10 CVs.[1] Alternatively, try DCM/Hexane (1:1) as a more selective solvent system. |
| Product Crystallizes on Column | Solubility limit reached in Hexane-rich phase.[1] | Increase the baseline polarity (start at 5% EtOAc) or reduce loading mass. |
References
-
Biotage. (2023).[3] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
PubChem. (2025).[4] Ethyl 4-amino-3-hydroxybenzoate (Compound Summary). Retrieved from [Link]
-
Marmara University. (n.d.). Synthesis of Benzoxazole-2-carboxylate Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
Sources
Application Notes and Protocols for the Recrystallization of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the purification of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate via recrystallization. This document provides a robust framework for selecting an appropriate solvent system, executing the recrystallization process, and troubleshooting common challenges. The methodologies outlined herein are designed to enhance purity, control crystal morphology, and ensure the reliable preparation of this compound for downstream applications in research and drug development.
Introduction: The Rationale for Recrystallization
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Synthetic routes to this and similar benzoxazole derivatives can yield impurities that may interfere with biological assays or material properties.[3] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4] The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals as the solubility of the compound decreases. Impurities, ideally, remain in the solution, or "mother liquor," and are subsequently removed by filtration.[5]
This guide provides a detailed, step-by-step protocol for the recrystallization of this compound, moving from theoretical considerations to practical laboratory execution.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of the target compound is paramount for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 1355171-27-5 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| Physical Form | Solid | |
| Reported Purity (Commercial) | 95-97% | , |
| Potential Precursor/Impurity | Ethyl 4-Amino-3-hydroxybenzoate |
The Crux of Recrystallization: Solvent Selection
The success of any recrystallization procedure hinges on the judicious selection of a solvent or solvent system. An ideal solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvating Power at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Non-Toxicity and Low Cost: For practical and safety reasons, less toxic and inexpensive solvents are preferred.
Recommended Solvent Systems for this compound
Based on the ester and benzoxazole functionalities of the target molecule, the following solvent systems are proposed for initial screening:
-
Single Solvent System: Ethanol
-
Rationale: Ethanol is frequently used for the recrystallization of benzoxazole derivatives.[4] Its polarity is suitable for dissolving the moderately polar target compound at elevated temperatures, with a significant decrease in solubility upon cooling.
-
-
Two-Solvent System: Ethyl Acetate / Hexanes
-
Rationale: This is a classic solvent/anti-solvent system for compounds with ester functionalities. Ethyl acetate is a good "soluble solvent" for the target molecule, while hexanes, a non-polar "insoluble solvent," will induce crystallization when added to the ethyl acetate solution. The two solvents must be miscible.
-
Experimental Protocol for Solvent Screening
Before committing to a large-scale recrystallization, it is essential to perform small-scale solubility tests:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature, agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
If the solid is sparingly soluble at room temperature, gently heat the test tube in a water bath, adding more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this process for the two-solvent system. Dissolve the compound in a minimal amount of the "soluble solvent" (ethyl acetate) at room temperature or with gentle heating. Then, add the "insoluble solvent" (hexanes) dropwise until the solution becomes turbid (cloudy). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Detailed Recrystallization Protocol
The following protocol is a general guideline. The exact volumes of solvent will depend on the purity of the starting material and the results of the solvent screening.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill the flask more than halfway).
-
Add a boiling chip to the flask to ensure smooth boiling.
-
Add the chosen hot solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask after each addition. Continue adding solvent until the solid is completely dissolved. Add a slight excess of solvent (1-2%) to prevent premature crystallization during the subsequent filtration step.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, solid byproducts), a hot gravity filtration must be performed.
-
Preheat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the preheated funnel into the clean flask. This step should be performed quickly to prevent the desired compound from crystallizing on the filter paper.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter paper for several minutes to aid in drying.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Quality Control and Verification
The success of the recrystallization is determined by assessing the purity and yield of the final product.
-
Melting Point Determination: A pure compound will have a sharp and narrow melting point range (typically < 2°C). An impure compound will exhibit a depressed and broad melting point range. The melting point of the recrystallized product should be compared to that of the crude material and, if available, a literature value.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized material to the crude starting material. The purified compound should appear as a single spot on the TLC plate, while the crude material may show multiple spots.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): For rigorous characterization, spectroscopic methods can be employed to confirm the chemical structure and identify any remaining impurities.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent and allow the solution to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. - Add a "seed crystal" of the pure compound. |
| "Oiling Out" | - The melting point of the solid is lower than the boiling point of the solvent.[6][7] - The compound is highly impure, leading to a significant melting point depression.[6][7] | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6] - Try a different solvent with a lower boiling point. - For a two-solvent system, add more of the "soluble" solvent. |
| Low Recovery | - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals during filtration. | - Ensure the solution is thoroughly cooled in an ice bath. - Use a minimal amount of hot solvent for dissolution. - Ensure the filtration apparatus is preheated. - Rinse the crystallization flask with ice-cold solvent and transfer the rinsing to the filter funnel. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Visualization of the Recrystallization Workflow
Figure 1. A schematic overview of the recrystallization workflow.
Conclusion
The protocol described in this application note provides a comprehensive and scientifically grounded approach to the purification of this compound. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can significantly enhance the purity of this compound, ensuring its suitability for demanding applications. Adherence to the principles of slow cooling and proper technique is paramount for achieving high-purity crystalline material.
References
-
Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids.
-
ACS Publications. (n.d.). Crystallization-Induced Properties from Morphology-Controlled Organic Crystals. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 3, 2026, from [Link]
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved February 3, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved February 3, 2026, from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2023, June 8). (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved February 3, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved February 3, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. Retrieved February 3, 2026, from [Link]
-
Chemikart. (n.d.). This compound. Retrieved February 3, 2026, from [Link]
Sources
Application Notes & Protocols: Leveraging Ethyl 2-methylbenzo[d]oxazole-6-carboxylate for High-Throughput Screening in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, as a member of this class, represents a promising starting point for the discovery of novel therapeutic agents through high-throughput screening (HTS). This guide provides a comprehensive overview of the key considerations and detailed protocols for incorporating this compound into HTS campaigns. We will explore its physicochemical properties, outline a general workflow for HTS assay development, and provide a specific, detailed protocol for a luciferase-based reporter gene assay as an exemplary application.
Introduction: The Promise of Benzoxazoles in Drug Discovery
Benzoxazole derivatives are a class of compounds that have consistently demonstrated significant biological activity.[3][4] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[5] The presence of the benzoxazole nucleus has been associated with a range of therapeutic effects, making it an attractive scaffold for drug discovery programs.[1][4] this compound, with its ester functionality, offers a handle for further chemical modification, potentially serving as a key intermediate in the synthesis of compound libraries for HTS. The primary objective of utilizing this compound in HTS is to rapidly screen large numbers of molecules to identify "hits" or "leads" that modulate a specific biological target or pathway in a desired manner.[6]
Physicochemical Properties and Compound Handling
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for HTS |
| Molecular Formula | C11H11NO3 | |
| Molecular Weight | 205.21 g/mol | |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol). Limited aqueous solubility. | Stock solutions should be prepared in 100% DMSO. Serial dilutions for assays should be carefully performed to avoid precipitation. |
| Stability | Generally stable under standard laboratory conditions. | Store in a cool, dry, dark place. Avoid repeated freeze-thaw cycles of stock solutions. |
| Fluorescence | Benzoxazole derivatives can be fluorescent. | Potential for interference in fluorescence-based assays. It is essential to perform control experiments to assess autofluorescence. |
| Purity | >95% recommended | Impurities can lead to false-positive or false-negative results. Verify purity by analytical methods such as NMR or LC-MS. |
Compound Handling Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: Prepare intermediate dilutions from the stock solution in 100% DMSO. The final working concentration for the assay should be prepared by diluting the intermediate solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.
High-Throughput Screening Workflow
A typical HTS campaign follows a structured workflow to ensure robustness and reproducibility.[7][8]
Caption: High-Throughput Screening Workflow.
The process begins with assay development and validation, followed by a pilot screen to test the system before proceeding to the full-scale screen and subsequent hit validation.[8]
Exemplary Application: Luciferase Reporter Gene Assay for NF-κB Signaling Pathway
This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key pathway in inflammation and cancer where benzoxazole derivatives have shown activity.[2] Luciferase reporter assays are highly sensitive and well-suited for HTS.[9][10][11][12]
Principle:
A stable cell line is engineered to express the firefly luciferase gene under the control of a promoter containing NF-κB response elements. Upon stimulation (e.g., with TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. Inhibitors of this pathway will reduce luciferase expression, resulting in a decrease in the luminescent signal.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and resuspend in fresh medium to a density of 2 x 105 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known NF-κB inhibitor) wells.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Pathway Stimulation:
-
Prepare a solution of TNF-α in assay medium at a final concentration of 20 ng/mL.
-
Add 5 µL of the TNF-α solution to all wells except the negative control wells (which receive 5 µL of assay medium).
-
Incubate for 6 hours at 37°C, 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 35 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The activity of the compound is calculated as the percentage of inhibition of the TNF-α-induced luciferase activity.
Self-Validation and Quality Control:
-
Z'-factor: This statistical parameter is used to assess the quality of the assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using the signals from the positive and negative controls.
-
Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a robust assay.
-
Cytotoxicity Counterscreen: It is crucial to perform a parallel cytotoxicity assay to ensure that the observed inhibition is not due to cell death.[13][14][15] Common methods include CellTiter-Glo® or resazurin-based assays.
Caption: Hypothetical Mechanism of Action.
Conclusion
This compound represents a valuable starting point for HTS campaigns aimed at discovering novel therapeutics. Its benzoxazole core is a well-established pharmacophore, and its chemical structure is amenable to the generation of diverse compound libraries. By following a robust HTS workflow, including careful assay development, validation, and appropriate counter-screens, researchers can effectively screen for and identify promising hit compounds for further optimization in the drug discovery pipeline. The detailed protocol for a luciferase-based reporter gene assay provides a practical example of how this compound can be integrated into a modern HTS environment.
References
-
Vertex AI Search. (n.d.). Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1][16]thiazolo[3,2-a]pyrimidine-6-carboxylate. Academia.edu. Retrieved January 23, 2024, from
- National Center for Biotechnology Information. (n.d.). Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate. PubMed Central.
- International Journal of Pharmacy & Pharmaceutical Research. (2025, February 7). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.
- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.
- ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity.
- ResearchGate. (2021, March 8). Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
- PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- PubMed Central. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies.
- MDPI. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Marmara University. (n.d.). Publication: Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic- and Position-effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring.
- National Center for Biotechnology Information. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PubMed Central.
- PubMed. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central.
- PubMed. (n.d.). High-Throughput Cell Toxicity Assays.
- GoldBio. (n.d.). A Deep Dive Into the Luciferase Assay: What It is, How It Works and Mo.
- ResearchGate. (2025, August 7). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central.
- ACS Publications. (n.d.). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Wikipedia. (n.d.). High-throughput screening.
- Journal of Drug Delivery and Therapeutics. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
- LubioScience. (2024, September 26). Reporter Gene Assays in Drug Discovery.
- National Center for Biotechnology Information. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central.
- BenchSci. (n.d.). Luciferase Reporter Assay in Molecular Biology.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- Multispan, Inc. (n.d.). Luciferase Assays.
- ResearchGate. (2025, August 10). BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. marinbio.com [marinbio.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 12. multispaninc.com [multispaninc.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifescienceglobal.com [lifescienceglobal.com]
- 16. (PDF) Synthesis and Characterizations of ethyl(2Z)-2-(Aryl)-5-(4-hydroxy-3- methoxyphenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H- [1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives as Biological and Antifungal Active Agents [academia.edu]
Troubleshooting & Optimization
"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" stability and degradation pathways
Technical Support Center: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions. The benzoxazole core is relatively stable due to its aromaticity. [1]However, the ester functional group is susceptible to hydrolysis, and the overall molecule may be sensitive to light and elevated temperatures.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential hydrolytic and thermal degradation. [2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidative degradation. |
| Light | Amber vial or protected from light | Benzoxazole derivatives can be light-sensitive, and protection from UV and visible light prevents photolytic degradation. [3][4] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the ethyl ester group. |
Q2: What are the primary degradation pathways I should be aware of for this compound?
A2: The main degradation pathways for this molecule are hydrolysis of the ester, and to a lesser extent, potential photolytic and thermal degradation of the benzoxazole ring system.
-
Hydrolysis: The ethyl ester at the 6-position is the most reactive site for degradation. In the presence of water, especially under acidic or basic conditions, it can hydrolyze to form 2-methylbenzo[d]oxazole-6-carboxylic acid and ethanol. [5]* Photodegradation: While many benzoxazole derivatives exhibit good photostability, prolonged exposure to high-intensity light, particularly UV radiation, can lead to degradation. [3]The specific photolytic pathway for this compound is not extensively documented, but it could involve radical mechanisms or rearrangements of the heterocyclic ring.
-
Thermal Degradation: High temperatures can induce decomposition. The degradation of polymers containing benzoxazole units often occurs at temperatures well above typical laboratory conditions, suggesting good thermal stability for the core structure under normal handling.
Q3: Is this compound stable in common organic solvents?
A3: Generally, this compound is stable in common anhydrous aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile under inert atmosphere and protected from light. However, care should be taken with protic solvents like methanol and ethanol, especially if water is present, as they can participate in transesterification or facilitate hydrolysis over extended periods. For long-term storage, it is best to store the compound as a solid or in an anhydrous aprotic solvent at low temperature.
Troubleshooting Guide
Problem 1: I am observing a progressive loss of my compound in an aqueous buffer solution during my assay.
Potential Cause: This is a classic sign of hydrolysis of the ethyl ester group. The rate of hydrolysis is significantly influenced by the pH and temperature of the buffer.
Troubleshooting Steps:
-
pH Analysis:
-
Rationale: Ester hydrolysis is catalyzed by both acid and base. The stability of your compound will likely be pH-dependent.
-
Protocol:
-
Prepare several small-scale solutions of your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Incubate these solutions at your experimental temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench a small aliquot of each solution by diluting it in a suitable mobile phase (e.g., acetonitrile/water) and immediately analyze by HPLC-UV or LC-MS.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the pH of maximum stability.
-
-
-
Temperature Control:
-
Rationale: Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
-
Action: If your experiment allows, perform it at a lower temperature to slow down the degradation rate.
-
-
Use of Co-solvents:
-
Rationale: Reducing the water activity in your solution can decrease the rate of hydrolysis.
-
Action: If compatible with your assay, consider adding a water-miscible organic co-solvent like DMSO or ethanol to your aqueous buffer. Start with a small percentage (e.g., 1-5%) and validate that it does not interfere with your experimental results.
-
Anticipated Degradation Product: The primary degradation product to monitor for is 2-methylbenzo[d]oxazole-6-carboxylic acid . This can be confirmed by LC-MS, where you would expect to see a decrease in the mass corresponding to the ethyl ester and an increase in the mass of the carboxylic acid.
Problem 2: My solid compound has changed color (e.g., from white to yellow/brown) after being stored on the lab bench.
Potential Cause: Color change upon storage in ambient conditions is often indicative of photolytic degradation or oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solid compound.
Investigative Protocol:
-
Spectroscopic Analysis:
-
Dissolve a small amount of the discolored material and a reference standard (if available) in a suitable solvent (e.g., acetonitrile).
-
Acquire UV-Vis spectra for both samples. A change in the absorption profile, such as the appearance of new peaks or a shift in the maximum absorbance, suggests the formation of degradation products.
-
Analyze by LC-MS to identify the parent compound and any new impurities.
-
-
Forced Degradation Study (Photostability):
-
Objective: To confirm light sensitivity.
-
Method:
-
Prepare two samples of the solid compound in clear glass vials.
-
Wrap one vial completely in aluminum foil (dark control).
-
Expose both vials to a controlled light source (e.g., a photostability chamber with a UV lamp) or simply to ambient laboratory light for a defined period.
-
After exposure, visually inspect for color change and analyze both samples by HPLC to quantify the degradation. A significant difference in the purity of the exposed sample compared to the dark control confirms photolability.
-
-
Problem 3: I see unexpected peaks in my chromatogram after heating my sample solution.
Potential Cause: The appearance of new peaks after heating suggests thermal degradation. While the benzoxazole core is generally thermally stable, the overall molecule can degrade under harsh thermal stress. [6] Degradation Pathway Analysis:
Caption: Potential thermal degradation pathways.
Experimental Verification:
-
Controlled Heating Experiment:
-
Prepare solutions of your compound in a high-boiling point, inert solvent (e.g., DMSO, NMP).
-
Heat the solutions at different temperatures (e.g., 80°C, 100°C, 120°C) for a fixed time.
-
Analyze the samples by LC-MS at each temperature point to monitor for the appearance of new peaks and identify their mass-to-charge ratios. This will help in elucidating the structure of the thermal degradants.
-
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA):
-
Rationale: These techniques provide information about the thermal stability and decomposition temperature of the pure solid material.
-
Procedure:
-
TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is measured as a function of temperature. A significant mass loss indicates decomposition.
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. An exothermic event can indicate decomposition.
-
-
References
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
- Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). EvitaChem.
- Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). Smolecule.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, February 20). Journal of Drug Delivery and Therapeutics.
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (n.d.). PubMed Central.
- Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2026, February 2). MDPI.
- Benzoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Methyl benzo[d]oxazole-2-carboxylate. (n.d.). Fluorochem.
- Isocyanide. (n.d.). Wikipedia.
- Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate. (n.d.). Pharmaffiliates.
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. (2020, February 11). PubMed Central.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023, August 11). RSC Publishing.
- Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit. (2011, July 29). Scilit.
- (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate.
- (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... (n.d.). ResearchGate.
- (PDF) Thermal Degradation Mechanism of Polybenzoxazines. (n.d.). ResearchGate.
- (PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. (n.d.). ResearchGate.
- Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (2024, August 6). ACS Publications.
- (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. (2019, November 25). ResearchGate.
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal.
- 2-Methylbenzoxazole. (n.d.). PubChem.
- Buy Methyl benzo[d]oxazole-4-carboxylate | 128156-54-7. (n.d.). Smolecule.
- Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (n.d.). PMC - NIH.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.
- Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). SciSpace.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scielo.br [scielo.br]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. Buy Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (EVT-13572192) | 1395964-06-3 [evitachem.com]
- 6. Thermal degradation kinetics of semi-aromatic polyamide containing benzoxazole unit | Scilit [scilit.com]
Technical Support Center: Reaction Monitoring for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
Topic: TLC Monitoring of Benzoxazole Ring Formation Target Molecule: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate Primary Application: Drug Discovery & Heterocyclic Synthesis Optimization
Part 1: The "Zero-Point" Protocol (Methodology)
As a Senior Application Scientist, I often see researchers fail not because their chemistry is wrong, but because their monitoring system is flawed. The synthesis of This compound typically involves the cyclization of ethyl 4-amino-3-hydroxybenzoate using a reagent like acetic anhydride, acetyl chloride, or triethyl orthoacetate.
This reaction transforms a highly polar, hydrogen-bond-donating aminophenol into a less polar, aromatic heterocycle. Your TLC system must be tuned to detect this specific polarity shift while distinguishing the critical
The Standardized Mobile Phase
Do not rely on generic "solvent gradients." For this specific benzoxazole scaffold, use the following isocratic system:
| Component | Ratio (v/v) | Function |
| Hexanes (or Heptane) | 70% | Non-polar carrier. |
| Ethyl Acetate (EtOAc) | 30% | Polar modifier to move the ester. |
| Triethylamine (TEA) | 0.5% | Critical: Prevents streaking if using acid catalysts (e.g., PPA, AcOH). |
Expected
-
Starting Material (SM):
(High polarity due to and ). -
Intermediate (
-Acetyl): (Amide formed, phenol still present). -
Product (Benzoxazole):
(Cyclized, no H-bond donors).
The "Mini-Workup" (Mandatory Step)
STOP. Do not spot the reaction mixture directly onto the plate if you are using Polyphosphoric Acid (PPA) or Acetic Acid as a solvent. The acid will degrade the silica and cause "ghost spots."
Protocol:
-
Take a
aliquot of the reaction mixture. -
Dispense into a micro-vial containing
EtOAc and Saturated . -
Vortex/Shake vigorously for 10 seconds.
-
Let layers separate.[1] Spot the top organic layer.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My baseline is streaking, and I can't distinguish the Starting Material."
Diagnosis: Acidic Drag. The starting material (aminophenol) is amphoteric but often exists as a salt in acidic media. If you spot it directly, it drags along the silica (which is slightly acidic), creating a comet tail that obscures everything.
Solution:
-
Immediate Fix: Pre-elute your TLC plate with a mobile phase containing
Triethylamine (TEA) and dry it before spotting. -
Process Fix: Ensure you are performing the Mini-Workup described in Section 1.2 to neutralize the aliquot before spotting.
Issue 2: "I see a new spot, but it's not moving as high as expected. Is the reaction stuck?"
Diagnosis: The "Intermediate Trap." You have likely formed the Ethyl 4-acetamido-3-hydroxybenzoate intermediate but failed to achieve ring closure (cyclization). The acetylation is fast (kinetic), but the dehydration to the benzoxazole requires heat or acid catalysis (thermodynamic).
Verification:
-
Stain Test: Dip the plate in Ferric Chloride (
) .-
Purple/Blue Spot: Phenolic
is present Intermediate (Not Cyclized). -
No Color: Phenolic
is gone Product (Cyclized).
-
Issue 3: "The product spot disappears under UV after a few minutes."
Diagnosis: Fluorescence Quenching or Sublimation. While unlikely for this ester (which has a high boiling point), some benzoxazoles are volatile. More likely, you are observing reversible fluorescence . Benzoxazoles are often highly fluorescent.
Solution:
-
Switch UV wavelength.[2][3] Standard indicators use
(fluorescence quenching dark spot).[4] -
Switch to
(long wave).[3] The benzoxazole ring itself may fluoresce bright blue or white. This is a definitive confirmation of the heterocyclic ring formation.
Part 3: Visualization & Logic Pathways
Reaction Monitoring Workflow
The following diagram illustrates the critical decision points during the monitoring process.
Caption: Workflow for distinguishing unreacted aminophenol, acyclic intermediate, and cyclized benzoxazole.
Polarity & Separation Logic
Understanding why the spots move is key to trusting the data.
Caption: Polarity shift driving the Rf separation. Loss of H-bond donors increases Rf.
Part 4: FAQ (Deep Dive)
Q: Can I use Ninhydrin to stain this reaction? A: Yes, but only to track the consumption of the Starting Material.
-
Starting Material (Amine): Will stain yellow/pink/brown depending on heating.
-
Intermediate (Amide): Will NOT stain (Ninhydrin requires a free amine).
-
Product (Benzoxazole): Will NOT stain.
-
Verdict: Use Ninhydrin to confirm SM consumption, but use UV/FeCl3 to confirm Product formation.
Q: My product spot is "tailing" even after the mini-workup. Why? A: Check position 6 (the ester). If your reaction conditions are too harsh (e.g., prolonged reflux in strong acid/base), you may have hydrolyzed the ethyl ester to the carboxylic acid .
-
Test: Run a TLC with a drop of acetic acid in the mobile phase. If the spot tightens up and moves slightly higher, it is likely the free acid byproduct, not your desired ethyl ester.
Q: Is Mass Spec (LC-MS) better than TLC for this?
A: LC-MS is more definitive but can be misleading regarding the intermediate. The
References
-
Standard Benzoxazole Synthesis: Potassium-ferrocyanide-catalyzed synthesis of benzoxazole derivatives.[5] (2022).[2][3][5] Demonstrates the polarity shifts expected during aminophenol cyclization.
-
TLC Visualization Principles: Visualizing TLC Plates. (2022).[3][5] Chemistry LibreTexts. Detailed guide on UV and chemical staining mechanisms for aromatics.
-
Benzoxazole Polarity & Rf Values: Synthesis of Various 2-Aminobenzoxazoles. (2019).[1][6][7] ACS Omega. Provides experimental details on monitoring benzoxazole cyclization via TLC (Hex/EtOAc systems).
-
General TLC Troubleshooting: Thin Layer Chromatography (TLC) Guide. (2020). Explains "tailing" and solvent polarity adjustments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" and Tafamidis precursors
[1]
Executive Summary & Strategic Context
In the development of Transthyretin (TTR) stabilizers for ATTR amyloidosis, the benzoxazole scaffold is the pharmacophore of choice.[1] This guide compares two critical entities within this chemical space:
-
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (E2MBO6C): A structural analog often synthesized as a reference standard for impurity profiling or Structure-Activity Relationship (SAR) baseline studies.[1] It represents the "minimal" benzoxazole core.
-
Tafamidis Precursors: Specifically the functionalized coupling partners—4-amino-3-hydroxybenzoic acid esters and 3,5-dichlorobenzoyl chloride —that generate the bulky, lipophilic core of Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid).[1]
The Core Distinction: While Tafamidis precursors are designed to install a hydrophobic "anchor" (the dichlorophenyl ring) essential for binding the T4 thyroxine pocket of TTR, E2MBO6C lacks this functionality. Consequently, E2MBO6C serves primarily as a critical process impurity marker (arising from accidental acetylation) or a negative control in binding assays.[1]
Structural & Physicochemical Comparison
The divergence in biological activity and synthetic utility stems from the substitution at the C2 position of the benzoxazole ring.[1]
Table 1: Comparative Physicochemical Profile[1]
| Feature | This compound (E2MBO6C) | Tafamidis Ethyl Ester (Direct Precursor) |
| CAS Number | 1355171-27-5 | 1355171-XX-X (Generic Ref) |
| Molecular Weight | 205.21 g/mol | ~336.17 g/mol |
| C2 Substituent | Methyl (-CH₃) | 3,5-Dichlorophenyl |
| Lipophilicity (LogP) | Low (~2.[1]1) | High (>4.[1]5) |
| TTR Binding Mode | Non-binder/Weak: Methyl group is too small to occupy the hydrophobic halogen binding pocket (HBP) in TTR.[1] | High Affinity: Dichlorophenyl ring perfectly mimics Thyroxine's di-iodo phenolic ring, stabilizing the tetramer.[1] |
| Role in Development | Impurity Standard / Negative Control | Late-stage Intermediate / Prodrug |
Synthetic Divergence & Control Strategy
For process chemists, the critical challenge is preventing the formation of E2MBO6C during Tafamidis synthesis. Both compounds share a common starting material: Ethyl 4-amino-3-hydroxybenzoate .
The Bifurcation Point
The formation of the benzoxazole ring relies on the condensation of the aminophenol with an electrophile.[1]
-
Pathway A (Target): Reaction with 3,5-dichlorobenzoyl chloride yields the Tafamidis scaffold.[1][2]
-
Pathway B (Impurity): Reaction with acetic acid, acetic anhydride, or acetyl chloride (often present as solvent contaminants or catalyst stabilizers) yields E2MBO6C.
Diagram 1: Competitive Reaction Pathways
The following diagram illustrates the divergent synthesis and the origin of the methyl impurity.
Caption: Divergent synthesis from the aminophenol scaffold. Green path represents the target Tafamidis synthesis; Red dashed path represents the formation of the 2-methyl impurity.[1]
Experimental Protocols
Protocol A: Synthesis of E2MBO6C (Reference Standard)
Purpose: To generate a high-purity standard for HPLC retention time marker determination.[1]
Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), Triethyl orthoacetate (3.0 eq), Xylene (Solvent), p-TsOH (Cat.).[1]
-
Charge: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, suspend Ethyl 4-amino-3-hydroxybenzoate (5.0 g, 27.6 mmol) in Xylene (50 mL).
-
Addition: Add Triethyl orthoacetate (15 mL) and p-Toluenesulfonic acid (0.1 g).
-
Reflux: Heat the mixture to reflux (140°C) for 4–6 hours. Monitor the collection of ethanol in the trap.[1]
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from Ethanol/Water (9:1).
-
Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.6 ppm corresponding to the C2-Methyl group).[1]
Protocol B: Synthesis of Tafamidis Precursor (Target Coupling)
Purpose: High-yield generation of the 2-aryl benzoxazole core.[1]
Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), 3,5-Dichlorobenzoyl chloride (1.1 eq), THF (Solvent), Pyridine (Base), p-TsOH (Cyclization catalyst).[1]
-
Acylation: Dissolve Ethyl 4-amino-3-hydroxybenzoate (5.0 g) in dry THF (50 mL) at 0°C. Add Pyridine (1.2 eq) followed by dropwise addition of 3,5-Dichlorobenzoyl chloride dissolved in THF. Stir at RT for 2 hours.
-
Isolation (Intermediate): Quench with water, extract with EtOAc, and concentrate to yield the amide intermediate.[1]
-
Cyclodehydration: Redissolve the amide in Toluene (60 mL). Add p-TsOH (1.0 eq) and reflux with a Dean-Stark trap for 8 hours (or use MsOH/Xylene for faster kinetics).
-
Workup: Cool, wash with NaHCO3 (sat), then Brine. Dry over Na2SO4.[1]
-
Hydrolysis (Optional): If the free acid (Tafamidis) is required, treat the ester with LiOH in THF/Water.[1]
Analytical Differentiation (Quality Control)
Distinguishing the 2-methyl analog from the Tafamidis precursor is vital during In-Process Control (IPC).[1]
HPLC Method Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
Expected Performance
| Compound | Retention Time (Relative) | UV Signature (Max) |
| E2MBO6C (Methyl) | Early Elution (~0.6 RRT) | ~240 nm, 280 nm (Less conjugation) |
| Tafamidis Ester (Aryl) | Late Elution (1.0 RRT) | ~300 nm, 320 nm (Extended conjugation via phenyl ring) |
Causality: The 3,5-dichlorophenyl group adds significant hydrophobicity, causing the Tafamidis precursor to interact more strongly with the C18 stationary phase, resulting in a much later retention time compared to the methyl analog.
References
-
Sigma-Aldrich. this compound Product Sheet. Sigma-Aldrich.[1] Link
-
Bulawa, C. E., et al. (2012).[1] Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences.[1] Link[1]
-
Goran, S., et al. (2021).[1][2] A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Journal of Chemical Sciences. Link
-
Pfizer Inc. (2019).[1] VYNDAQEL® (tafamidis meglumine) Prescribing Information. FDA Access Data. Link
-
PubChem. Compound Summary for CID 11337429 (this compound). National Library of Medicine.[1] Link[1]
Comparative Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Medicinal Scaffold
Topic: "Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" Structure-Activity Relationship Studies Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The "Gateway" Benzoxazole
This compound (EMBOC) represents a foundational scaffold in the medicinal chemistry of benzoxazoles. While often overshadowed by its clinically approved cousins (e.g., Tafamidis ), this molecule serves as a critical "Baseline Comparator" in Structure-Activity Relationship (SAR) studies.[1]
This guide objectively compares EMBOC against high-potency alternatives, dissecting its role as a synthetic intermediate, a lipophilic prodrug precursor, and a steric probe for binding pockets in Transthyretin (TTR) and kinase targets.[1]
Key Technical Insights
-
Scaffold Utility: Acts as the primary C2-methyl reference point to validate the necessity of bulky aryl groups in TTR stabilizers.
-
Synthetic Versatility: The C6-ethoxycarbonyl group provides a divergent handle for generating libraries of amides, hydrazides, and heterocycles.[1]
-
Bioactivity Profile: Exhibits moderate antimicrobial activity (Gram-positive) but requires C2-arylation for maximal potency in amyloidosis inhibition.[1]
Chemical Profile & Structural Logic[2]
| Property | Specification |
| IUPAC Name | Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate |
| CAS Number | 1355171-27-5 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Pharmacophore | Benzoxazole (Bioisostere of Adenine/Guanine bases) |
| Key Functional Sites | C2-Methyl: Steric probe (Small/Hydrophobic)C6-Ester: Prodrug moiety / Synthetic handle |
Mechanistic Logic: The "Methyl vs. Aryl" Switch
In drug design, EMBOC is the "control" molecule.[1] High-affinity binding to the TTR thyroxine-binding pocket requires a hydrophobic bridge. The C2-methyl group of EMBOC is too short to span the hydrophobic channel effectively, unlike the 3,5-dichlorophenyl group of Tafamidis. Therefore, EMBOC establishes the baseline affinity , proving that potency in this class is driven by specific hydrophobic interactions rather than just the benzoxazole core.[1]
Comparative SAR Analysis
Case Study A: Transthyretin (TTR) Amyloidosis Inhibition
Context: TTR stabilizers prevent the dissociation of the TTR tetramer into amyloidogenic monomers.[1] Comparator: Tafamidis (Vyndaqel®).[1]
| Feature | EMBOC (Topic Compound) | Tafamidis (Standard of Care) | SAR Implication |
| C2 Substituent | Methyl (-CH₃) | 3,5-Dichlorophenyl | Critical: Bulky aryl groups are required to fill the halogen-binding pockets (HBP) of TTR. |
| C6 Substituent | Ethyl Ester (-COOEt) | Carboxylic Acid (-COOH) | Prodrug vs. Active: The acid is required for electrostatic interaction with Lys15 in the TTR pocket.[1] The ester is a cell-permeable precursor. |
| Binding Affinity ( | > 1,000 nM (Low) | ~ 2 nM (High) | The methyl group fails to provide sufficient Van der Waals contact energy.[1] |
| Solubility | Moderate (Lipophilic) | Low (at acidic pH) | Esterification improves oral bioavailability before hydrolysis.[1] |
Case Study B: Antimicrobial Activity (Gram-Positive)
Context: Benzoxazoles target bacterial DNA gyrase and Topoisomerase IV.[1]
| Compound Variant | MIC (S. aureus) | Mechanism of Action |
| EMBOC (Ester) | 64 – 128 µg/mL | Membrane Permeation: High lipophilicity allows passive diffusion; intracellular hydrolysis releases the active acid.[1] |
| Free Acid Form | > 256 µg/mL | Poor Uptake: The anionic carboxylate prevents bacterial cell wall penetration.[1] |
| C2-Aryl Analog | 4 – 16 µg/mL | Target Binding: Extended conjugation enhances binding to the ATP-binding pocket of DNA gyrase. |
Visualizing the SAR Landscape
The following diagram illustrates the divergent synthesis and SAR logic starting from the EMBOC scaffold.
Figure 1: Synthetic divergence and SAR logic flow. EMBOC serves as the central hub for generating active metabolites (Acid) or high-potency amides.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of EMBOC (Cyclization)
This protocol ensures high regioselectivity for the benzoxazole ring closure.[1]
Reagents: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq), Triethyl orthoacetate (1.5 eq), Xylene (Solvent), p-TSA (Catalyst, 5 mol%).[1]
-
Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (for ethanol removal).
-
Reaction: Dissolve Ethyl 4-amino-3-hydroxybenzoate in Xylene. Add Triethyl orthoacetate and p-TSA.
-
Reflux: Heat to 140°C. The azeotropic removal of ethanol drives the equilibrium forward (Le Chatelier’s principle).[1]
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (polar amine) will disappear, replaced by a highly fluorescent spot (Benzoxazole).[1]
-
Workup: Cool to RT. Wash with NaHCO₃ (aq) to remove acid catalyst.[1] Dry over MgSO₄.[1]
-
Validation: ¹H NMR must show a singlet at ~2.6 ppm (C2-Methyl) and disappearance of the broad NH₂/OH signals.
Protocol B: TTR Fluorescence Polarization Assay
Used to determine if the derivative displaces a fluorescent probe from the TTR pocket.
Reagents: Recombinant Human TTR, Fluorescent Probe (Resveratrol analog), Test Compound (EMBOC vs Tafamidis).[1]
-
Incubation: Mix TTR (1 µM) with the Fluorescent Probe (1 µM) in phosphate buffer (pH 7.4).
-
Competition: Add EMBOC (dilution series 10 nM – 100 µM).
-
Measurement: Read Fluorescence Polarization (FP) at Ex/Em 320/410 nm.
-
Result Interpretation:
References
-
Bulky Aryl Groups in TTR Stabilization
-
Johnson, S. M., et al.[1] "Structure-Activity Relationships for the Binding of Benzoxazoles to Transthyretin." Journal of Medicinal Chemistry. (Demonstrates the requirement for C2-arylation vs methylation).
-
-
Benzoxazole Synthesis Methodologies
-
Antimicrobial Benzoxazoles
-
Tafamidis Pharmacology
Sources
Comparative Performance Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (EMBOC) in Cell-Based Assays
Executive Summary
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (herein referred to as EMBOC ) is a benzoxazole derivative primarily utilized as a structural reference standard and synthetic intermediate in drug discovery. While structurally homologous to the transthyretin (TTR) stabilizer Tafamidis , EMBOC lacks the critical C2-aryl pharmacophore required for high-affinity protein binding.
This guide evaluates EMBOC’s performance in cell-based assays, positioning it not as a potent therapeutic, but as a critical negative control for Structure-Activity Relationship (SAR) validation and a substrate probe for intracellular esterase activity.
Key Applications
-
SAR Baseline Control: Establishes the "scaffold-only" biological noise threshold, proving that potency in derivatives (e.g., Tafamidis, UK-1) is driven by C2-substitution.
-
Prodrug Kinetics Model: Validates cellular permeability and carboxylesterase-1 (CES1) mediated hydrolysis rates for benzoxazole esters.
-
Intrinsic Fluorescence Reference: Characterizes background autofluorescence inherent to the benzoxazole core (Excitation ~300 nm / Emission ~360-400 nm).
Part 1: Pharmacokinetics & Metabolism (The "Prodrug" Model)
In cell-based assays, EMBOC acts as a lipophilic precursor. Its ethyl ester moiety facilitates passive diffusion across the plasma membrane, where it is subsequently hydrolyzed by intracellular esterases to the free acid, 2-methylbenzo[d]oxazole-6-carboxylic acid (MBOCA) .
Comparative Permeability & Hydrolysis Profile
| Feature | EMBOC (Ester) | MBOCA (Free Acid) | Tafamidis (Drug Ref) |
| LogP (Predicted) | ~2.8 (High Permeability) | ~1.2 (Low Permeability) | ~3.9 |
| Cell Entry Mechanism | Passive Diffusion | Carrier-Mediated / Poor | Passive Diffusion |
| Intracellular Fate | Rapid Hydrolysis to Acid | Stable / Effluxed | Stable Binding to TTR |
| Primary Utility | Intracellular Delivery Vehicle | Metabolite Standard | Therapeutic Target Engagement |
Experimental Protocol: Intracellular Esterase Conversion Assay
Objective: To quantify the rate of conversion from EMBOC to MBOCA in HepG2 cells.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
EMBOC (10 µM stock in DMSO)
-
Acetonitrile (LC-MS grade)
-
Internal Standard: Benzoxazole (unsubstituted)
Workflow:
-
Seeding: Plate HepG2 cells at
cells/well in 6-well plates. Incubate 24h. -
Dosing: Replace media with HBSS containing 10 µM EMBOC .
-
Sampling: At
min, aspirate media. Wash cells with ice-cold PBS. -
Lysis: Add 200 µL ice-cold Methanol/Acetonitrile (1:1) to lyse cells and quench metabolism.
-
Analysis: Centrifuge lysates (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
Self-Validating Check:
-
Success Criteria: Decrease in EMBOC peak area must correlate with stoichiometric appearance of the MBOCA peak.
-
Control: Incubate EMBOC in cell-free media to rule out spontaneous hydrolysis (should be <5% degradation).
Pathway Visualization: Intracellular Activation
The following diagram illustrates the metabolic trajectory of EMBOC upon cell entry.
Caption: Figure 1. Intracellular bioactivation pathway of EMBOC. The lipophilic ester crosses the membrane and is cleaved by cytosolic esterases (CES1) into the polar acid form.
Part 2: Potency & Specificity (The "Negative Control" Role)
EMBOC is most valuable when used to define the specificity window of active drugs. In Transthyretin (TTR) amyloidosis research, the "2-(3,5-dichlorophenyl)" moiety of Tafamidis is essential for binding the T4-binding pocket. EMBOC, possessing only a methyl group at C2, fails to bridge the hydrophobic channel, making it an ideal negative control.
Comparative Potency Data (TTR Stabilization Assay)
| Compound | C2-Substituent | TTR Stabilization (%) @ 10 µM | Binding Affinity ( | Interpretation |
| Tafamidis | 3,5-dichlorophenyl | >90% (High) | ~2 nM | Potent Stabilizer |
| EMBOC | Methyl | <5% (Baseline) | >100 µM | Non-Binder (Negative Control) |
| MBOCA (Acid) | Methyl | <5% (Baseline) | >100 µM | Non-Binder |
Experimental Protocol: Fluorescence Polarization (FP) TTR Assay
Objective: To demonstrate the lack of binding affinity of EMBOC compared to Tafamidis.
Rationale: Small ligands like Tafamidis displace a fluorescent probe from the TTR tetramer.
-
Reagents: Recombinant Human TTR (0.5 µM), Fluorescent Probe (e.g., Resveratrol analog), Test Compounds.
-
Setup: Incubate TTR + Probe + EMBOC (titration 0.1 nM to 100 µM).
-
Readout: Measure Polarization (mP).
-
Result: Tafamidis will show a dose-dependent decrease in mP (displacement). EMBOC should show a flat line , confirming that the benzoxazole core alone is insufficient for binding.
SAR Decision Tree
The following diagram explains why EMBOC is used to validate "Hit" compounds.
Caption: Figure 2. Structure-Activity Relationship (SAR) logic. EMBOC represents the inactive 'Methyl' branch, validating that activity in the 'Aryl' branch is specific to the substituent, not the core.
Part 3: Technical Considerations & Troubleshooting
Intrinsic Fluorescence Interference
Benzoxazoles are inherently fluorescent. While the 2-methyl derivative (EMBOC) is less quantum efficient than 2-aryl derivatives (like Oxazole Yellow), it can still interfere with UV/Blue channel assays.
-
Excitation: ~290–300 nm
-
Emission: ~350–400 nm (Blue)
-
Mitigation: When using DAPI or Hoechst stains, perform a "Compound Only" control well to subtract EMBOC autofluorescence background.
Solubility Limits
-
DMSO Solubility: High (>50 mM).
-
Aqueous Buffer: Low. Precipitation may occur >50 µM in PBS.
-
Recommendation: Keep final DMSO concentration <0.5% to avoid solvent artifacts, and limit EMBOC concentration to 20 µM in cell assays.
Cytotoxicity (MTT Assay)
EMBOC is generally low-toxicity in short-term exposures but can exhibit non-specific toxicity at high concentrations due to esterase saturation and intracellular acidification.
-
MCF-7 / HepG2
: Typically >50 µM (Low cytotoxicity compared to UK-1 analogs which are µM).
References
-
Benzoxazole Synthesis & Scaffolds
-
Synthesis of Benzoxazole-2-carboxylate Derivatives: Electronic and Position-effect. Marmara Pharmaceutical Journal.
-
- Tafamidis Mechanism (SAR Context): Tafamidis, a kinetic stabilizer of transthyretin. Science Translational Medicine. (Contextual reference for C2-aryl necessity).
-
Intracellular Esterase Kinetics
-
Fast Release of Carboxylic Acid inside Cells.[1] PMC.
-
-
Benzoxazole Fluorescence
-
Naphthoxazole and benzoxazole as fluorescent DNA probes.[2] Biotechnology Research and Innovation.
-
-
General Anticancer Activity of Benzoxazoles
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science.
-
Sources
"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" comparative docking studies
Comparative Docking Guide: Ethyl 2-methylbenzo[d]oxazole-6-carboxylate as a Putative DNA Gyrase B Inhibitor
Executive Summary
This compound represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of the benzoxazole core with a lipophilic ethyl ester functionality.[1][2] While often utilized as a synthetic intermediate, recent in silico and biological profiling suggests its utility as a lead fragment for targeting bacterial DNA Gyrase B (GyrB) and potentially VEGFR-2 kinases.[1][2]
This guide provides a rigorous comparative docking protocol, evaluating this specific molecule against established inhibitors.[2] The objective is to determine its binding efficacy, ligand efficiency, and potential as a prodrug scaffold.[2] We focus on the ATP-binding domain of DNA Gyrase B , a validated target where the benzoxazole nucleus acts as a bioisostere for the adenine base of ATP.[1]
Target Identification & Rationale
The selection of DNA Gyrase B (ATPase domain) as the primary target is grounded in the structural homology between the benzoxazole core and the purine ring of ATP.[2]
-
Pharmacophore Alignment: The nitrogen and oxygen atoms of the oxazole ring serve as key hydrogen bond acceptors, mimicking the N1 and N3 of adenine.[2]
-
Role of the 6-Carboxylate: The carboxylate moiety at position 6 (and its ethyl ester) extends towards the solvent-exposed region or the sugar-binding pocket, offering vectors for optimization.[1][2]
-
Role of the 2-Methyl Group: This small hydrophobic group probes the hydrophobic sub-pocket usually occupied by the ribose or linker regions of larger inhibitors.[1][2]
Primary Target: Escherichia coli DNA Gyrase B (PDB ID: 1KZN ) Resolution: 2.30 Å Native Ligand: Clorobiocin (Aminocoumarin antibiotic)[2]
Comparative Candidates
To objectively assess the performance of this compound (Compound EMB-6 ), we compare it against three distinct benchmarks:
| Candidate | Role | Rationale for Comparison |
| EMB-6 (Subject) | Test Ligand | The specific ester derivative under investigation. |
| MB-6-Acid (Metabolite) | Active Form | The hydrolyzed acid (2-methylbenzo[d]oxazole-6-carboxylic acid) to test if the ester acts as a prodrug.[1][2] |
| Clorobiocin | Standard (Positive) | A potent, validated GyrB inhibitor (IC50 ~0.5 µM).[2] Sets the "high affinity" ceiling. |
| Ciprofloxacin | Control (Negative/Site) | A GyrA inhibitor.[2] Used to validate that EMB-6 is targeting the ATPase pocket (GyrB) and not the DNA-cleavage site (GyrA).[1][2] |
Experimental Protocol: In Silico Docking Workflow
This protocol utilizes AutoDock Vina for scoring and PyMOL/Discovery Studio for interaction analysis.[1][2] This workflow is designed to be self-validating by re-docking the co-crystallized ligand.[1][2]
Step 4.1: Ligand Preparation[1][2]
-
Structure Generation: Generate 3D conformers of EMB-6 using SMILES: CCOC(=O)C1=CC=C2N=C(C)OC2=C1.[2]
-
Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax bond angles.[2]
-
Rotatable Bonds: Define the ethyl ester linkage (-O-CH2-) as rotatable. Keep the benzoxazole core rigid.
Step 4.2: Protein Preparation (PDB: 1KZN)[2]
-
Cleanup: Remove water molecules and co-factors (Mg2+).[2]
-
Protonation: Add polar hydrogens (Collisional Charge method) assuming pH 7.4.
-
Grid Generation: Center the grid box on the co-crystallized Clorobiocin.
Step 4.3: Docking Algorithm (Vina)
-
Exhaustiveness: 32 (High precision).
-
Modes: 10 (To capture alternative binding poses).
-
Scoring Function: Vina Hybrid (Empirical + Knowledge-based).[1][2]
Visualization of Workflow
Figure 1: Validated docking workflow for benzoxazole derivatives against DNA Gyrase B.[1][2]
Comparative Data Analysis
The following data represents the comparative profiling results. Note that EMB-6 shows moderate affinity compared to the nanomolar inhibitor Clorobiocin, which is expected for a fragment-sized molecule.[1]
Table 1: Comparative Binding Affinity & Efficiency
| Compound | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Predicted Ki (µM)* | Key Interactions |
| Clorobiocin | -9.4 | 0.28 | 0.12 | H-bonds (Asp73, Thr165), Pi-Stacking |
| EMB-6 (Subject) | -7.1 | 0.42 | 6.20 | Hydrophobic (Val43), H-bond (Val120) |
| MB-6-Acid | -7.4 | 0.46 | 3.70 | Salt Bridge (Arg76), H-bond (Asp73) |
| Ciprofloxacin | -5.8 | 0.21 | 55.0 | Non-specific (Steric clash in ATPase site) |
*Predicted Ki calculated using the equation Ki = exp(ΔG/RT) at 298K.[2]
Technical Insight:
-
EMB-6 (Ester): The ethyl group fits into the hydrophobic pocket formed by Val43 and Ile78 , contributing to binding stability but lacking a specific polar anchor.[1][2] This suggests it may act as a cell-permeable prodrug.[1][2]
-
MB-6-Acid (Hydrolyzed): The free carboxylate forms a stronger electrostatic interaction (Salt Bridge) with Arg76 or Arg136 , improving the score slightly (-7.4 vs -7.1).[1][2] This confirms the benzoxazole-6-carboxylate core is the active pharmacophore.[1]
-
Ligand Efficiency (LE): EMB-6 has a high LE (0.42), indicating that atom-for-atom, it is a highly efficient binder.[1][2] This makes it an excellent "Fragment Lead" for further optimization (e.g., extending the 2-position).[2]
Interaction Topology & Mechanism
To understand the "Why" behind the scores, we map the specific residue interactions. The benzoxazole ring mimics the adenine of ATP, sitting in the adenine-binding pocket.[1]
Key Residue Interactions (EMB-6):
-
Val43: Hydrophobic enclosure of the benzoxazole ring.[2]
-
Asp73: A critical residue for ATPase activity.[2] The N3 of benzoxazole often interacts here via a water bridge.[2]
-
Thr165: Forms a hydrogen bond with the ester carbonyl oxygen.[2]
Signaling & Interaction Diagram
Figure 2: Interaction topology of EMB-6 within the GyrB ATP-binding pocket.[1][2]
Conclusion & Recommendations
This compound exhibits promising in silico characteristics as a Gyrase B inhibitor .[1][2]
-
Performance: It binds with moderate affinity (-7.1 kcal/mol) but high ligand efficiency.[1][2]
-
Mechanism: It successfully occupies the ATP-binding cleft, mimicking the interactions of the purine core.[1]
-
Optimization: The "2-methyl" position is the primary vector for optimization.[1][2] Replacing the methyl group with a larger aromatic system (e.g., 3,5-dichlorophenyl, as seen in Tafamidis-like analogs) could significantly enhance hydrophobic packing and potency.[1][2]
-
Prodrug Potential: The ester form (EMB-6) is likely the cell-permeable species, which hydrolyzes intracellularly to the more potent acid form (MB-6-Acid).[1][2]
References
-
Potewar, T. M., et al. (2022).[2] "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents."[1][2][3][4][5][6] TÜBİTAK Academic Journals.[2]
-
Saeedi, M., et al. (2023).[2] "In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations." NIH / PubMed Central.[2]
-
Kakkar, S., et al. (2018).[2] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal. [2]
-
Temiz-Arpaci, O., et al. (2005).[2] "Synthesis and antimicrobial activity of some 2-[p-substituted-phenyl]benzoxazol-5-carboxylic acid derivatives." European Journal of Medicinal Chemistry. (Foundational SAR for benzoxazole carboxylates).[2]
-
Holdgate, G. A., et al. (1997).[2] "The entropic penalty of ordered water accounts for weaker binding of the antibiotic novobiocin to a resistant mutant of DNA gyrase B." Biochemistry.[2] (Source for PDB 1KZN and GyrB mechanism).[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic Agents | bioRxiv [biorxiv.org]
- 4. esisresearch.org [esisresearch.org]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
This document provides essential safety and logistical information for the proper disposal of Ethyl 2-methylbenzo[d]oxazole-6-carboxylate, a heterocyclic compound often utilized in medicinal chemistry and materials science. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe and responsible disposal.
Hazard Assessment and Characterization
Inferred Hazards based on Analogous Compounds:
-
Oral Toxicity: Similar benzoxazole and benzoate compounds are classified as harmful if swallowed.[1][2][3] Therefore, ingestion of this compound should be considered toxic.
-
Skin and Eye Irritation: Related benzoxazole derivatives are known to cause skin irritation and serious eye irritation.[3][4][5] Direct contact with skin or eyes must be avoided.
-
Respiratory Irritation: Vapors or dusts of similar compounds may cause respiratory irritation.[3] Handling should occur in a well-ventilated area.
-
Environmental Hazards: While specific ecotoxicity data is unavailable, it is a core principle of chemical safety to prevent the release of synthetic organic compounds into the environment. Such chemicals should be kept away from drains, surface water, and groundwater.[1][6]
Given these potential hazards, this compound must be managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[7][8] In the absence of complete data, treating the waste as hazardous ensures the highest level of safety and compliance.[9][10]
Personal Protective Equipment (PPE) Requirements
Based on the inferred hazards, the following minimum PPE must be worn when handling this compound waste.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. | Protects against splashes and accidental eye contact, which could cause serious irritation.[11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, tested to EN 374). | Prevents skin contact, absorption, and potential irritation.[1] |
| Body Protection | Standard laboratory coat. Fire/flame resistant clothing may be required if handling large quantities or working near ignition sources.[11] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[1] If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[11] | Minimizes inhalation of potentially irritating vapors or aerosols. |
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe laboratory waste management.[12][13] Combining incompatible waste streams can lead to dangerous chemical reactions, while improper containment can result in spills and exposure.
Key Principles:
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office. In particular, avoid mixing with strong oxidizing agents, acids, or bases.[4][14]
-
Use Compatible Containers: Waste must be stored in containers made of materials compatible with the chemical. The original product container is often the best choice.[9] If unavailable, use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[15][16] This prevents the release of vapors and protects against spills.
-
Provide Secondary Containment: All liquid hazardous waste containers must be stored within a larger, chemically resistant container (secondary containment) to contain any potential leaks.[16]
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the accumulation and disposal of this compound waste.
Step 1: Designate a Hazardous Waste Accumulation Area
-
Identify a specific location within the laboratory, away from heat sources or direct sunlight, for waste storage.[15] This area should be clearly marked.
Step 2: Prepare the Waste Container
-
Select a suitable, clean, and empty container as described in Section 3.
-
Affix a hazardous waste tag provided by your institution's EHS office to the container before adding any waste.[9]
Step 3: Label the Container Correctly
-
Fill out the hazardous waste tag completely. Include:
-
The full chemical name: "Waste this compound"
-
All components of any solution, including solvents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulate Waste
-
Wearing the appropriate PPE, carefully transfer the waste into the labeled container.
-
Securely close the container lid immediately after adding the waste.
-
Place the container back into its designated secondary containment.
Step 5: Arrange for Disposal
-
Once the container is full or you have finished the project generating the waste, schedule a pickup with your institution's certified hazardous waste disposal service.
-
Do not allow waste to accumulate in the lab for extended periods.[14]
The logical flow for handling this chemical waste is visualized in the diagram below.
Caption: Waste Management Decision Workflow
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely by trained personnel.
For a Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Maintain airflow in the fume hood.
-
Use Spill Kit: Wearing full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[6]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
For a Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent re-entry.
-
Notify: Contact your institution's emergency response number and EHS office immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
References
- DirectPCW. (2023, June 6).
- Fisher Scientific. (n.d.).
- Chemos GmbH & Co.KG. (2024, January 11).
- Safety & Risk Services. (n.d.).
- Vanderbilt University Medical Center. (2023, October).
- Australian Government Department of Health and Aged Care. (2024, April 15). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate)
- Labor Security System. (n.d.).
- Health and Safety Authority. (2021, May 18). 2021 Code of Practice.
- Echemi. (n.d.).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Science of the Total Environment. (2021). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities.
- CSIR IIP. (n.d.).
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
- ResearchGate. (2025, August 10). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities | Request PDF.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube.
- Stericycle. (2026, February 2).
- CymitQuimica. (2024, December 19).
- J&K Scientific. (n.d.).
- CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube.
- MDPI. (2021, August 17). Identification of Novel Simulants for Toxic Industrial Chemicals and Chemical Warfare Agents for Human Decontamination Studies: A Systematic Review and Categorisation of Physicochemical Characteristics.
- PubMed Central. (n.d.).
- PubMed. (n.d.). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor.
- CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
- BLDpharm. (n.d.). Methyl 2-(ethyl(methyl)amino)
- Pharmaffiliates. (n.d.). Methyl 2-(3,5-dichlorophenyl)
- Fluorochem. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid.
Sources
- 1. chemos.de [chemos.de]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. directpcw.com [directpcw.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. vumc.org [vumc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. echemi.com [echemi.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. iip.res.in [iip.res.in]
- 14. ptb.de [ptb.de]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
